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  • Product: 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride
  • CAS: 871842-89-6

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 2-Amino-2-(4-methoxyphenyl)propanoic Acid Hydrochloride: A Technical Whitepaper

Executive Summary The synthesis of α,α -disubstituted unnatural amino acids is a critical frontier in modern drug development. Compounds such as 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride (CAS: 871842-89-6)[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of α,α -disubstituted unnatural amino acids is a critical frontier in modern drug development. Compounds such as 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride (CAS: 871842-89-6)[1] serve as vital building blocks for peptidomimetics. By introducing a methyl group at the α -carbon, the resulting amino acid severely restricts the conformational space of the peptide backbone, conferring exceptional resistance to proteolytic degradation and enhancing target binding affinity.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we will dissect the chemical causality, thermodynamic drivers, and process optimizations required to synthesize this specific molecule efficiently, utilizing a robust Bucherer-Bergs multicomponent reaction followed by a chemoselective alkaline hydrolysis.

Retrosynthetic Strategy & Mechanistic Rationale

When designing a synthetic route for an α -methyl- α -aryl amino acid, chemists typically evaluate two primary pathways: the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker vs. Bucherer-Bergs Dichotomy

For aldehyde substrates, the Strecker reaction is highly efficient. However, our starting material is 4-methoxyacetophenone , a ketone. Ketones are sterically hindered and electronically deactivated compared to aldehydes. In a standard Strecker reaction, the formation of the intermediate α -aminonitrile is highly reversible, leading to poor equilibrium yields[2].

To overcome this thermodynamic bottleneck, the industrial standard is the Bucherer-Bergs reaction [3]. By introducing ammonium carbonate alongside potassium cyanide, the transient α -aminonitrile is rapidly trapped by carbon dioxide. This initiates a cyclization and rearrangement cascade that yields a 5,5-disubstituted hydantoin. Because the hydantoin is highly stable and typically precipitates out of the reaction mixture, it acts as a thermodynamic sink, driving the equilibrium forward to near-quantitative yields[3][4].

Mechanism Ketone 4-Methoxyacetophenone Imine Iminium Ion Ketone->Imine NH3 -H2O Aminonitrile α-Aminonitrile Imine->Aminonitrile HCN Carbamic Cyano-carbamic acid Aminonitrile->Carbamic CO2 Hydantoin Hydantoin Scaffold Carbamic->Hydantoin Cyclization & Rearrangement

Fig 1. Mechanistic causality of the Bucherer-Bergs multicomponent reaction.

Hydrolysis Dynamics: Why Alkaline Over Acidic?

The subsequent step requires hydrolyzing the 5-methyl-5-(4-methoxyphenyl)hydantoin to the free amino acid.

  • The Acidic Pitfall: Acidic hydrolysis (e.g., 6M HCl or HBr) of 5,5-disubstituted hydantoins is kinetically sluggish due to severe steric hindrance at the C5 position. It often requires sealed pressure vessels at >150∘C . Furthermore, prolonged exposure to boiling strong acids risks cleaving the electron-rich 4-methoxy ether linkage, yielding an undesired phenolic byproduct.

  • The Alkaline Solution: Alkaline hydrolysis using Barium Hydroxide ( Ba(OH)2​ ) or Sodium Hydroxide ( NaOH ) in a high-boiling solvent (such as an ethylene glycol/water mixture) is highly chemoselective[5]. Ba(OH)2​ is particularly advantageous; during the workup phase, the addition of CO2​ precipitates the barium ions as insoluble BaCO3​ , leaving a clean aqueous solution of the free amino acid, which is then easily converted to the target hydrochloride salt.

SyntheticWorkflow SM 4-Methoxyacetophenone Reagents1 KCN, (NH4)2CO3 EtOH/H2O, 60-120°C SM->Reagents1 Hydantoin 5-Methyl-5-(4-methoxyphenyl)hydantoin Reagents1->Hydantoin Bucherer-Bergs Reagents2 Ba(OH)2 or NaOH Reflux (130-150°C) Hydantoin->Reagents2 FreeBase 2-Amino-2-(4-methoxyphenyl)propanoic acid Reagents2->FreeBase Alkaline Hydrolysis Reagents3 Conc. HCl Crystallization FreeBase->Reagents3 Target Target Hydrochloride Salt (CAS: 871842-89-6) Reagents3->Target Salt Formation

Fig 2. Synthetic workflow from 4-methoxyacetophenone to the target hydrochloride salt.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in analytical checkpoints to ensure process integrity at every stage.

Protocol A: Synthesis of 5-Methyl-5-(4-methoxyphenyl)hydantoin

Note: Potassium cyanide is highly toxic. Perform all operations in a certified fume hood with proper HCN scrubbers (e.g., bleach solutions) available.

  • Preparation: In a round-bottom flask (or a Hastelloy coil reactor for continuous flow[4]), dissolve 4-methoxyacetophenone (1.0 eq, e.g., 50 mmol) in 50 mL of ethanol.

  • Reagent Addition: In a separate flask, dissolve KCN (1.5 eq, 75 mmol) and (NH4​)2​CO3​ (3.5 eq, 175 mmol) in 50 mL of distilled water[4].

  • Reaction: Slowly add the aqueous solution to the organic solution. Seal the vessel (if operating in batch) to prevent the escape of NH3​ and CO2​ gases, which are critical for the reaction equilibrium. Heat the mixture to 60–80 °C for 12–24 hours. (Optimization: Continuous flow systems at 120 °C and 20 bar can reduce reaction time to ~30 minutes[3]).

  • Workup: Cool the mixture to 0 °C. The hydantoin will precipitate as a solid. Carefully vent any residual pressure through a bleach scrubber. Filter the precipitate and wash sequentially with cold water and hexanes.

  • Self-Validation Checkpoint: The product must be a colorless/white solid. 1H NMR (DMSO- d6​ ) will confirm success: look for a sharp methyl singlet at δ ~1.6–1.7 ppm, the methoxy singlet at δ ~3.7 ppm, and two distinct hydantoin NH signals at δ ~8.6 ppm and ~10.7 ppm[4][6].

Protocol B: Alkaline Hydrolysis & Hydrochloride Salt Formation
  • Hydrolysis: Suspend the purified hydantoin (1.0 eq) and Ba(OH)2​⋅8H2​O (3.0 eq) in a 1:1 mixture of water and ethylene glycol.

  • Thermal Cleavage: Reflux the mixture vigorously at 130–150 °C for 24–48 hours[5]. The high temperature is non-negotiable due to the steric shielding of the C5 position.

  • Barium Removal: Cool the reaction to room temperature. Dilute with water and add solid dry ice (solid CO2​ ) until the pH drops to ~8. This precipitates the toxic barium ions as BaCO3​ . Filter the suspension through a pad of Celite.

  • Salt Formation: Cool the filtrate in an ice bath and slowly acidify with concentrated HCl until the pH reaches 1–2.

  • Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue in absolute ethanol to precipitate inorganic salts ( NaCl / KCl ), filter, and concentrate the filtrate. Recrystallize from an ethanol/ethyl acetate mixture to afford the target 2-amino-2-(4-methoxyphenyl)propanoic acid hydrochloride.

  • Self-Validation Checkpoint: 1H NMR (D 2​ O) will show the disappearance of the hydantoin NH signals and the appearance of a broad −NH3+​ signal. The methoxy group must remain intact ( δ ~3.8 ppm), confirming that no ether cleavage occurred during hydrolysis.

Quantitative Data & Analytical Metrics

To facilitate rapid comparison and process tracking, the expected quantitative parameters and analytical markers are summarized below:

Parameter / MetricPhase 1: Hydantoin IntermediatePhase 2: Target Hydrochloride SaltFormula C11​H12​N2​O3​ C10​H14​ClNO3​ Molecular Weight220.23 g/mol 231.68 g/mol Typical Yield85 – 92%70 – 80%Reaction Time12 – 24 h (Batch) / 30 min (Flow)24 – 48 hTemperature60 – 80 °C (Batch)130 – 150 °CKey 1H NMR Markers δ 1.66 (s, 3H, α CH3​ ), 8.62 (s, 1H, NH ), 10.77 (s, 1H, NH ) δ 1.80 (s, 3H, α CH3​ ), absence of hydantoin NH peaksPhysical StateColorless / White SolidWhite Crystalline Powder

References

  • Accela ChemBio. "Product Catalog: 2-amino-2-(4-methoxyphenyl)propanoic acid hydrochloride (CAS: 871842-89-6)." Accela ChemBio Inc. URL: [Link]

  • El-Sayed, N. N. E., et al. "Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFRL858R/T790M Mutations." National Center for Biotechnology Information (PMC), 2022. URL:[Link]

  • Syldatk, C., et al. "Biotechnology - Application of Hydantoinases for the Production of Amino Acids." EPDF, 1995. URL:[Link]

Sources

Exploratory

Unraveling the Enigma: A Proposed Research Framework for Elucidating the Mechanism of Action of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride

Abstract 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride is a synthetic amino acid derivative with a structure suggestive of potential biological activity. However, a thorough review of the existing scientific li...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride is a synthetic amino acid derivative with a structure suggestive of potential biological activity. However, a thorough review of the existing scientific literature reveals a significant knowledge gap: its mechanism of action remains uncharacterized. This technical guide, therefore, deviates from a traditional review of established facts. Instead, it presents a comprehensive, forward-looking research framework designed to systematically investigate and elucidate the pharmacological and molecular basis of this compound's effects. This whitepaper is intended for researchers, scientists, and drug development professionals, providing a strategic and technically detailed roadmap for future investigation. We will outline a multi-tiered approach, beginning with computational and in-silico modeling, progressing through a cascade of in-vitro biochemical and cell-based assays, and culminating in potential in-vivo studies. Each proposed step is grounded in established methodologies and supported by authoritative references to ensure scientific rigor and the generation of robust, interpretable data. Our objective is to transform 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride from a chemical entity into a well-understood pharmacological agent with a defined mechanism of action.

Introduction: The Case for a Mechanistic Investigation

The chemical scaffold of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride, featuring a substituted phenyl ring and an alpha-amino acid moiety, is a recurring motif in a multitude of biologically active molecules. The presence of the 4-methoxy group on the phenyl ring can significantly influence metabolic stability and receptor interactions. While this compound is commercially available for research purposes, the absence of published biological data presents both a challenge and an opportunity.[1] This guide proposes a logical and efficient pathway to de-orphanize this compound, unlocking its potential therapeutic relevance.

Table 1: Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride

PropertyValueSource
CAS Number 871842-89-6[1]
Molecular Formula C10H14ClNO3[1]
Molecular Weight 231.67 g/mol [1]
Chemical Structure
Chemical Structure of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochlorideStructure generated based on IUPAC name

A Phased Approach to Mechanistic Discovery

We advocate for a hierarchical screening and investigation process. This strategy is designed to be resource-efficient, with each phase informing the design and execution of the next.

Phase 1: In-Silico and Computational Target Prediction

The initial phase will leverage computational tools to predict potential biological targets and physicochemical properties. This cost-effective approach can generate initial hypotheses and guide subsequent experimental work.

Experimental Protocol: Computational Target Fishing

  • Ligand Preparation:

    • Generate a 3D conformation of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

  • Target Prediction:

    • Utilize a panel of reverse-docking and pharmacophore-screening web servers and software (e.g., PharmMapper, SuperPred, SwissTargetPrediction).

    • Input the prepared 3D structure of the compound.

    • Analyze the output, which will be a ranked list of potential protein targets based on binding affinity scores or pharmacophore similarity.

  • Data Analysis and Prioritization:

    • Cross-reference the predicted targets from multiple platforms to identify high-confidence hits.

    • Prioritize targets based on their known involvement in disease pathways and their "druggability."

    • Pay close attention to targets related to amino acid metabolism and transport, given the compound's structure. For instance, its similarity to phenylalanine suggests potential interaction with enzymes like tyrosine hydroxylase or phenylalanine hydroxylase.[2]

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computational_workflow cluster_input Input cluster_prediction Target Prediction cluster_analysis Analysis & Prioritization compound 2-Amino-2-(4-methoxyphenyl) propanoic acid hydrochloride reverse_docking Reverse Docking compound->reverse_docking pharmacophore Pharmacophore Screening compound->pharmacophore target_list Ranked Target List reverse_docking->target_list pharmacophore->target_list pathway_analysis Pathway Analysis target_list->pathway_analysis druggability Druggability Assessment target_list->druggability hypothesis Hypothesis Generation pathway_analysis->hypothesis druggability->hypothesis

Caption: Computational workflow for target identification.

Phase 2: In-Vitro Biochemical and Cellular Assays

Based on the prioritized targets from Phase 1, a series of in-vitro experiments will be conducted to validate these predictions and quantify the compound's activity.

Experimental Protocol: Enzyme Inhibition/Activation Assays

  • Reagent Preparation:

    • Obtain purified recombinant target enzymes and their corresponding substrates.

    • Prepare a stock solution of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride in a suitable solvent (e.g., DMSO, water).

  • Assay Execution:

    • Perform kinetic assays in a 96- or 384-well plate format.

    • Incubate the enzyme with varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress using a plate reader (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the initial reaction velocities.

    • Plot the percentage of enzyme activity against the logarithm of the compound concentration.

    • Determine the IC50 (for inhibitors) or EC50 (for activators) value by fitting the data to a dose-response curve.

Experimental Protocol: Receptor Binding Assays

  • Membrane Preparation:

    • Use cell lines or tissues endogenously or recombinantly expressing the target receptor.

    • Prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Reaction:

    • Incubate the membrane preparation with a radiolabeled or fluorescently-labeled ligand known to bind to the target receptor.

    • Add increasing concentrations of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride to compete with the labeled ligand.

  • Detection and Analysis:

    • Separate the bound from the unbound labeled ligand (e.g., by filtration).

    • Quantify the amount of bound labeled ligand.

    • Determine the Ki (inhibition constant) of the test compound.

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in_vitro_workflow cluster_targets Prioritized Targets cluster_assays In-Vitro Assays cluster_results Quantitative Data enzymes Enzymes enzyme_assay Enzyme Inhibition/ Activation Assays enzymes->enzyme_assay receptors Receptors binding_assay Receptor Binding Assays receptors->binding_assay transporters Transporters uptake_assay Transporter Uptake Assays transporters->uptake_assay ic50 IC50/EC50 enzyme_assay->ic50 ki Ki binding_assay->ki uptake_inhibition Uptake Inhibition uptake_assay->uptake_inhibition

Caption: In-vitro assay cascade for target validation.

Phase 3: Cell-Based Functional Assays and Pathway Analysis

Once a direct molecular target is confirmed, the focus will shift to understanding the compound's effects in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cells with 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride or a vehicle control.

  • Thermal Challenge:

    • Heat the cell lysates to a range of temperatures.

  • Protein Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein.

    • A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Experimental Protocol: Downstream Signaling Pathway Analysis

  • Cell Treatment:

    • Treat relevant cell lines with the compound at various concentrations and time points.

  • Lysate Preparation and Analysis:

    • Prepare cell lysates and analyze the phosphorylation status or expression levels of key downstream signaling proteins using Western blotting, ELISA, or phospho-protein arrays.

    • For example, if the target is a kinase, examine the phosphorylation of its known substrates.

Phase 4: In-Vivo Target Engagement and Efficacy Models

The final phase will involve translating the in-vitro and cellular findings to a whole-organism level. The choice of animal model will be dictated by the confirmed mechanism of action and its relevance to a particular disease.

Experimental Protocol: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

  • Animal Dosing:

    • Administer 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride to a suitable animal model (e.g., mice, rats) via a relevant route (e.g., oral, intravenous).

  • Sample Collection:

    • Collect blood and tissue samples at various time points.

  • Analysis:

    • Quantify the concentration of the compound in the samples to determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

    • Measure a biomarker of target engagement (e.g., enzyme activity, substrate levels) in the tissues to establish a pharmacodynamic relationship.

Anticipated Outcomes and Future Directions

The successful execution of this research framework will yield a comprehensive understanding of the mechanism of action of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride. This will include:

  • Identification of primary molecular target(s).

  • Quantification of its potency and efficacy.

  • Elucidation of the downstream cellular pathways it modulates.

  • Demonstration of its in-vivo target engagement and potential therapeutic effects.

This knowledge will be instrumental in guiding the future development of this compound as a potential therapeutic agent or as a valuable research tool for probing biological pathways.

References

  • Wikipedia. α-Methylphenylalanine. [Link]

  • Jantzen, H. M., et al. (1999). Pharmacological characterization of a novel, potent, and selective inhibitor of the sodium-dependent vitamin C transporter (SVCT2). Journal of Biological Chemistry, 274(22), 15475-15483. [A representative example of a detailed mechanistic study]
  • Adler, M., et al. (2002). A high-throughput, cell-based screen for inhibitors of amyloid-β production. Analytical biochemistry, 301(1), 1-10. [An example of a cell-based screening methodology]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 2-Amino-2-(4-methoxyphenyl)propanoic Acid Hydrochloride: A Technical Guide

Executive Summary 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride (CAS: 871842-89-6) is a highly specialized, conformationally constrained non-proteinogenic α -amino acid. As an α -methylated derivative of O-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride (CAS: 871842-89-6) is a highly specialized, conformationally constrained non-proteinogenic α -amino acid. As an α -methylated derivative of O-methyl-tyrosine, its unique quaternary stereocenter restricts the ϕ and ψ dihedral angles of the peptide backbone. This steric constraint is widely leveraged in medicinal chemistry to induce stable secondary structures (e.g., α -helices) and to enhance proteolytic stability in peptide-based therapeutics [1]. Furthermore, structurally related compounds like α -methyl-p-tyrosine are known inhibitors of tyrosine 3-monooxygenase [2], highlighting the pharmacophoric importance of this scaffold.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization (NMR, MS, FT-IR) of this compound, detailing the causality behind its unique spectral signatures and establishing standard operating protocols for analytical validation.

Structural Dynamics and Physicochemical Profile

The presence of the α -methyl group fundamentally alters the chemical environment of the molecule compared to standard amino acids. Understanding these structural dynamics is critical for accurate spectral interpretation:

  • Quaternary α -Carbon : The C2 carbon is bonded to four distinct non-hydrogen groups (carboxyl, primary amine, methyl, and p-methoxyphenyl). This eliminates the α -proton, which profoundly impacts 1 H NMR interpretation by removing the typical α -CH multiplet and its associated coupling.

  • Hydrochloride Salt Form : The formulation as an HCl salt protonates the amine to -NH 3+​ . This increases aqueous solubility, shifts the amine protons significantly downfield in NMR due to the localized positive charge, and broadens the N-H stretching bands in FT-IR [3].

  • Electron-Donating Methoxy Group : The para-methoxy substituent donates electron density into the aromatic ring via resonance (+R effect), shielding the ortho protons and creating a distinct AA'BB' splitting pattern in the 1 H NMR spectrum.

High-Resolution Spectroscopic Signatures

The following data represents the expected spectroscopic profiles based on the compound's structural electronics and established analytical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The quaternary nature of the α -carbon and the electron-donating methoxy group dictate the chemical shifts.

Table 1: 1 H NMR Resonance Assignments (in DMSO-d 6​ , 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Rationale
8.40 - 8.60 Broad Singlet3H-NH 3+​ Protonated amine; deshielded by positive charge; broad due to quadrupolar relaxation of Nitrogen and chemical exchange.
7.45 Doublet (J 8.5 Hz)2HAr-H (meta to OMe)Deshielded by proximity to the electron-withdrawing protonated amino acid core.
6.95 Doublet (J 8.5 Hz)2HAr-H (ortho to OMe)Shielded by the electron-donating resonance effect (+R) of the methoxy group.
3.78 Singlet3H-OCH 3​ Typical chemical shift for an aryl methyl ether.
1.85 Singlet3H α -CH 3​ Shifted significantly downfield from standard aliphatic methyls (~0.9 ppm) due to the combined inductive electron withdrawal of the adjacent -COOH, -NH 3+​ , and aryl ring.

(Note: The carboxylic acid proton (-COOH) typically exchanges with trace water in DMSO-d 6​ or appears as a very broad peak >12.0 ppm).

Table 2: 13 C NMR Resonance Assignments (in DMSO-d 6​ , 100 MHz)

Chemical Shift ( δ , ppm)AssignmentCausality / Mechanistic Rationale
171.5 C=O (Carboxyl)Carbonyl carbon of the carboxylic acid.
159.2 Ar-C (C4, attached to OMe)Strongly deshielded by the electronegative oxygen atom.
130.4 Ar-C (C1, attached to α -C)Quaternary aromatic carbon linking the ring to the amino acid core.
127.8 Ar-C (C2, C6)Aromatic carbons meta to the methoxy group.
114.1 Ar-C (C3, C5)Aromatic carbons ortho to the methoxy group, shielded by +R effect.
62.5 Quaternary α -CarbonDeshielded by the directly attached nitrogen, carbonyl oxygen, and aromatic ring.
55.4 -OCH 3​ Standard resonance for an aryl methoxy carbon.
22.1 α -CH 3​ Aliphatic methyl carbon, slightly deshielded by the quaternary center.
Mass Spectrometry (LC-MS / ESI+)

In positive electrospray ionization (ESI+), the free base of the molecule (Exact Mass: 195.0895 Da) readily protonates to form the[M+H] + pseudomolecular ion at m/z 196.1 [4].

The fragmentation dynamics are strictly governed by the quaternary α -carbon. The loss of ammonia (-17 Da) generates a highly stable tertiary/benzylic carbocation at m/z 179.1. A parallel or sequential loss of formic acid (-46 Da) yields an immonium ion or a fully conjugated benzylic cation at m/z 133.1.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • 3200–2800 cm⁻¹ : A broad, complex band representing the overlapping O-H stretch of the carboxylic acid and the N-H stretch of the primary amine hydrochloride (-NH 3+​ Cl ). The broadening is characteristic of strong hydrogen bonding and salt formation.

  • 1725 cm⁻¹ : Strong, sharp peak corresponding to the C=O stretching vibration of the un-ionized carboxylic acid.

  • 1610 cm⁻¹ & 1515 cm⁻¹ : Aromatic C=C ring stretching vibrations.

  • 1250 cm⁻¹ & 1030 cm⁻¹ : Asymmetric and symmetric C-O-C stretching of the alkyl aryl ether (methoxy group).

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating protocols must be adhered to during characterization.

Protocol 1: NMR Sample Preparation for Quaternary Amino Acid Salts

Rationale: Proper solvent selection is critical. Using D 2​ O will erase exchangeable protons (-NH 3+​ , -COOH), while CDCl 3​ lacks the polarity to dissolve the HCl salt.

  • Solvent Selection : Weigh 10-15 mg of the compound. Select DMSO-d 6​ (100% isotopic purity, stored over molecular sieves) to preserve the visibility of the -NH 3+​ protons.

  • Dissolution : Add 0.6 mL of DMSO-d 6​ . Sonicate for 2-3 minutes at room temperature to ensure complete dissolution.

  • Referencing : Use tetramethylsilane (TMS) at 0.00 ppm or the residual DMSO quintet at 2.50 ppm as the internal standard.

  • Acquisition Parameters (Critical Step) : For 13 C NMR, due to the presence of three quaternary carbons (C=O, α -C, and Ar-C1) which lack attached protons to facilitate dipole-dipole relaxation, increase the relaxation delay (D1) to at least 2-3 seconds. This ensures accurate signal-to-noise ratios for these slowly relaxing nuclei.

Protocol 2: LC-MS/ESI+ Method for Structural Validation

Rationale: Acidic mobile phases ensure the amine remains fully protonated, maximizing ESI+ ionization efficiency.

  • Mobile Phase : Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Column : Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m particle size).

  • Gradient : Run a fast gradient from 5% B to 95% B over 5 minutes. The compound is moderately polar and will elute in the early-to-mid gradient phase.

  • Ionization : Set the ESI source to positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

Analytical Workflows & Mechanistic Diagrams

The following diagrams illustrate the logical progression of structural validation and the mechanistic pathways of mass spectrometric fragmentation.

Workflow A Sample Prep (Solvent Selection) B 1H & 13C NMR (Resonance Mapping) A->B C LC-MS/ESI+ (Mass & Fragmentation) A->C D FT-IR (Functional Groups) A->D E Data Integration & Cross-Validation B->E C->E D->E F Structural Confirmation E->F

Multimodal spectroscopic workflow for the structural validation of quaternary amino acids.

Fragmentation M [M+H]+ m/z 196.1 (Protonated Free Base) F1 Loss of NH3 (-17 Da) m/z 179.1 (Carbocation Intermediate) M->F1 -NH3 F2 Loss of HCOOH (-46 Da) m/z 150.1 (Immonium Ion) M->F2 -HCOOH F3 Loss of NH3 + HCOOH m/z 133.1 (Stable Benzylic Cation) F1->F3 -HCOOH F2->F3 -NH3

ESI+ mass spectrometry fragmentation pathway highlighting stable carbocation formation.

References

  • Breslow, R., & Cheng, Z.-L. "L-amino acids catalyze the formation of an excess of D-glyceraldehyde, and thus of other D sugars, under credible prebiotic conditions." Proceedings of the National Academy of Sciences, 107(13), 5723-5725.[Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 441350, Metyrosine" PubChem.[Link][2]

  • Accela ChemBio. "2-amino-2-(4-methoxyphenyl)propanoic acid hydrochloride (CAS 871842-89-6)" Accela ChemBio Catalog.[Link][3]

Sources

Exploratory

An In-Depth Technical Guide to 2-Amino-2-(4-methoxyphenyl)propanoic Acid Hydrochloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of α-Aryl-α-Amino Acids The unique structural motif of α-aryl-α-amino acids, characterized by a stereocenter directly attache...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Aryl-α-Amino Acids

The unique structural motif of α-aryl-α-amino acids, characterized by a stereocenter directly attached to both an aromatic ring and an amino group, has positioned them as a critical class of compounds in medicinal chemistry and drug development. This guide focuses on a specific member of this family, 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride, and its known derivatives. The presence of the methoxy-substituted phenyl ring imparts distinct electronic and steric properties, influencing the molecule's biological activity and potential therapeutic applications. This document provides a comprehensive overview of its synthesis, physicochemical properties, and the landscape of its derivatives, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties of the Core Compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
CAS Number 871842-89-6[1]
Molecular Formula C₁₀H₁₄ClNO₃[1]
Molecular Weight 231.67 g/mol [1]
Appearance White to off-white solid (Predicted)
Solubility Soluble in water, methanol; sparingly soluble in ethanol.General knowledge of amino acid hydrochlorides
Melting Point Data not available
pKa ~2 (Carboxylic acid), ~9 (Ammonium) (Predicted)

Synthesis of the Core Scaffold: Established Methodologies

The synthesis of α-aryl-α-amino acids can be achieved through several established methods. The choice of a particular route often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two of the most prominent methods are the Strecker synthesis and the Bucherer-Bergs synthesis.

Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde or ketone with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.

Conceptual Workflow for Strecker Synthesis:

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Foundational

in silico modeling of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride interactions

An in-depth technical guide for researchers, computational chemists, and drug development professionals. Executive Summary As a Senior Application Scientist specializing in computational drug design, I frequently encount...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, computational chemists, and drug development professionals.

Executive Summary

As a Senior Application Scientist specializing in computational drug design, I frequently encounter the limitations of canonical peptides: poor proteolytic stability and high conformational entropy, which collectively diminish target affinity and oral bioavailability. To overcome these hurdles, the incorporation of unnatural amino acids (UAAs) has become a cornerstone of modern peptidomimetic design.

2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride (CAS: 871842-89-6), an α -methylated derivative of 4-methoxyphenylglycine, is a privileged UAA scaffold[1]. Its unique architecture—combining a sterically demanding α -methyl group with a bulky, electron-rich aromatic side chain—enforces strict conformational rigidity while providing an optimal vector for deep-pocket hydrophobic anchoring. However, accurately modeling this UAA in silico presents significant challenges. Standard empirical force fields are not calibrated for the severe steric clashes induced by α -quaternary stereocenters.

This whitepaper outlines a rigorous, self-validating computational workflow for the in silico modeling of 2-Amino-2-(4-methoxyphenyl)propanoic acid (AMPP) interactions, spanning from ab initio quantum mechanical (QM) parameterization to molecular dynamics (MD) and predictive toxicology.

Molecular Profile & Rationale: The Physics of Conformational Restriction

Before initiating any simulation, it is critical to understand the causality behind the structural behavior of AMPP. Why do we use this specific UAA?

  • Restricted Ramachandran Space: The substitution of the α -hydrogen with a methyl group sterically restricts the permissible ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone[2]. This pre-organizes the peptide into specific secondary structures (typically 310​ -helices or α -helices), drastically reducing the entropic penalty ( ΔS ) upon receptor binding.

  • Aromatic Anchoring & Hydrogen Bonding: The 4-methoxyphenyl group acts as a dual-purpose pharmacophore. The aromatic ring engages in robust π−π or cation- π interactions within lipophilic pockets, while the methoxy oxygen serves as a localized, directional hydrogen bond acceptor.

  • Proteolytic Evasion: The unnatural α -quaternary carbon is not recognized by endogenous proteases, granting the resulting peptidomimetic exceptional plasma stability.

Figure 1: Mechanistic logic of AMPP-driven conformational restriction and target affinity.

In Silico Workflow Architecture

To prevent false-positive docking poses and artifactual dynamics, we must build a custom parameterization pipeline. Standard force fields (e.g., AMBER ff14SB) lack the specific torsional profiles required for phenylalanine/tyrosine derivatives with α -methylation[3].

Figure 2: End-to-end in silico workflow for modeling unnatural amino acid interactions.

Experimental Protocols

Protocol 1: Quantum Mechanical (QM) Parameterization

Causality: We must derive custom Restrained Electrostatic Potential (RESP) charges and torsional parameters. If we rely on default parameters, the MD simulation will artificially sample energetically forbidden Ramachandran regions due to the uncalibrated α -methyl/aryl steric clash.

Step-by-Step Methodology:

  • Model Construction: Build an "ACE-AMPP-NME" dipeptide model to simulate the electrostatic environment of the UAA within a peptide chain.

  • Geometry Optimization: Perform QM geometry optimization using Gaussian 16 at the M06-2X/6-31G(d) level of theory. This functional accurately captures non-covalent π -interactions.

  • ESP Calculation: Compute the molecular Electrostatic Potential (ESP) at the HF/6-31G(d) level.

  • RESP Charge Fitting: Utilize the Antechamber module (AmberTools) or the Force Field Toolkit (ffTK) to fit the RESP charges[4]. Critical Step: Constrain the backbone carbonyl (C, O) and amide (N, H) charges to exactly match the canonical amino acids in the AMBER ff14SB or CHARMM36m force field. This ensures seamless electrostatic integration when the UAA is spliced into a larger peptide sequence.

  • Dihedral Fitting: Perform a relaxed potential energy surface (PES) scan of the ϕ and ψ dihedrals in 15° increments. Fit the molecular mechanics (MM) torsional parameters to reproduce the QM energy profile.

Protocol 2: Molecular Docking & Pharmacophore Mapping

Causality: Docking engines rely on rapid conformational sampling. Because AMPP is highly rigid, we must apply torsional constraints during ligand preparation to prevent the generation of biologically impossible conformers.

Step-by-Step Methodology:

  • Ligand Preparation: Import the QM-parameterized AMPP-peptide into Schrödinger LigPrep. Generate the zwitterionic or peptide-bonded ionization state at pH 7.4 ± 1.0. (Note: The hydrochloride salt is stripped in silico as it dissociates in physiological buffers).

  • Conformational Restriction: Apply strict torsional constraints to the AMPP ϕ/ψ angles based on the QM PES scan (e.g., restricting to the α -helical region: ϕ≈−60∘ , ψ≈−45∘ ).

  • Receptor Grid Generation: Define the target binding pocket using Glide, ensuring the grid box is large enough to accommodate the bulky 4-methoxyphenyl side chain.

  • Docking & Scoring: Execute Glide XP (Extra Precision) docking. Visually validate the top poses to ensure the methoxy oxygen is participating in targeted hydrogen bonding (e.g., with a backbone amide or a Ser/Thr hydroxyl in the receptor pocket).

Protocol 3: Molecular Dynamics (MD) & Free Energy Calculations

Causality: Static docking poses represent a single snapshot in a vacuum. MD simulations in explicit solvent are mandatory to validate the dynamic stability of the AMPP-target complex and to calculate true thermodynamic binding affinities.

Step-by-Step Methodology:

  • System Setup: Solvate the docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl. Apply the custom topology generated in Protocol 1.

  • Equilibration (Self-Validating Step): Perform a 500 ps NVT ensemble (300 K, Nosé-Hoover thermostat) followed by a 1 ns NPT ensemble (1 atm, Parrinello-Rahman barostat). Validation: The system is equilibrated only when density and temperature plateau with variance < 1%.

  • Production Run: Execute a 100 ns unconstrained MD simulation.

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the AMPP backbone. Validation: An RMSD that converges and fluctuates by < 2.0 Å over the final 50 ns confirms that the UAA has found a stable, true local energy minimum.

  • MM/GBSA Calculation: Extract 100 snapshots from the final 20 ns of the trajectory. Compute the binding free energy ( ΔGbind​ ) to quantify the exact enthalpic contribution of the 4-methoxyphenyl group compared to a canonical phenylalanine.

ADMET Profiling & Predictive Toxicology

While AMPP drastically improves target affinity and proteolytic stability, its bulky, lipophilic nature alters the pharmacokinetic profile of the parent molecule. We summarize the key physicochemical properties of the free AMPP molecule below[1].

Table 1: Predicted Physicochemical & ADMET Properties of AMPP

PropertyValueOptimal Drug-Like RangePharmacological Implication
Molecular Weight 209.24 g/mol < 500 g/mol Excellent size for incorporation into small molecules or macrocyclic peptides.
LogP (Octanol/Water) 1.381.0 - 3.0Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping.
TPSA 72.55 Ų< 140 ŲHighly favorable for intestinal absorption and potential blood-brain barrier (BBB) penetration.
H-Bond Acceptors 3< 10Complies with Lipinski’s Rule of 5; the methoxy group adds a critical acceptor vector.
Rotatable Bonds 4< 10Low entropic penalty upon binding, maximizing ΔGbind​ efficiency.

Note: Values reflect the free amino acid derivative. Incorporation into a peptide backbone will reduce H-bond donor/acceptor counts by forming amide bonds.

Conclusion

The in silico modeling of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride requires a departure from standard plug-and-play computational pipelines. Because of its α -methylation and bulky aromatic side chain, researchers must prioritize ab initio QM parameterization to accurately capture its restricted Ramachandran space. By enforcing these rigorous, self-validating protocols—from RESP charge fitting to MD trajectory convergence—computational chemists can confidently leverage this privileged unnatural amino acid to design highly potent, proteolytically stable peptidomimetics and small-molecule inhibitors.

References

  • Smith, A. K., Wilkerson, J. W., & Knotts, T. A. "Parameterization of Unnatural Amino Acids with Azido and Alkynyl R-Groups for Use in Molecular Simulations." The Journal of Physical Chemistry A, 2020, 124(30), 6246-6253. Available at:[Link]

  • Zhao, et al. "Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives." Frontiers in Chemistry, 2020. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride in Asymmetric Synthesis: A Technical Guide

Introduction: The Strategic Value of α,α-Disubstituted Amino Acids in Asymmetric Synthesis In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount objective, particularly in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of α,α-Disubstituted Amino Acids in Asymmetric Synthesis

In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount objective, particularly in the synthesis of pharmaceuticals and fine chemicals where enantiomeric purity is often directly linked to therapeutic efficacy and safety. Chiral α-amino acids represent a readily available and highly versatile class of building blocks for asymmetric synthesis.[1] Among these, α,α-disubstituted amino acids, such as 2-Amino-2-(4-methoxyphenyl)propanoic acid, offer a unique structural motif. The presence of a quaternary stereocenter provides a rigid and sterically defined framework, making its derivatives exceptionally useful as chiral auxiliaries.

This technical guide focuses on the practical application of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride as a precursor for a robust chiral auxiliary. We will detail its conversion into a chiral oxazolidinone and subsequently demonstrate the utility of this auxiliary in a diastereoselective alkylation reaction—a cornerstone transformation in asymmetric synthesis.[2][3] The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying mechanistic principles that govern the observed stereoselectivity.

From Amino Acid to Chiral Auxiliary: A Two-Step Transformation

The primary application of 2-Amino-2-(4-methoxyphenyl)propanoic acid in asymmetric synthesis is as a precursor to a chiral auxiliary. The most common and effective auxiliary derived from amino acids is the oxazolidinone scaffold, popularized by Evans.[4] This transformation involves a two-step sequence: the reduction of the carboxylic acid to a primary alcohol, followed by cyclization to form the oxazolidinone ring.

Workflow for Chiral Auxiliary Synthesis

cluster_0 Synthesis of Chiral Auxiliary A 2-Amino-2-(4-methoxyphenyl) propanoic acid HCl B 2-Amino-2-(4-methoxyphenyl) propan-1-ol A->B Reduction (e.g., BH₃·THF) C 4,4-Dimethyl-5-(4-methoxyphenyl) oxazolidin-2-one B->C Cyclization (e.g., Diethyl Carbonate)

Caption: Synthetic workflow from the starting amino acid to the oxazolidinone chiral auxiliary.

Protocol 1: Synthesis of (S)-2-Amino-2-(4-methoxyphenyl)propan-1-ol

This protocol details the reduction of the carboxylic acid moiety of the starting amino acid to the corresponding amino alcohol. Borane complexes are effective reagents for this transformation, as they selectively reduce carboxylic acids in the presence of other functional groups and are known to proceed with retention of stereochemical integrity.[5][6]

Materials:

  • (S)-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an argon atmosphere, add (S)-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride (1.0 eq).

  • Suspend the amino acid hydrochloride in anhydrous THF.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add the borane-THF complex (3.0 eq) dropwise via the addition funnel over 1 hour. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • Add 1 M HCl to the residue and stir for 30 minutes at room temperature to hydrolyze the borane-amine complex.

  • Basify the aqueous solution to pH > 10 with 1 M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of (S)-4,4-Dimethyl-5-(4-methoxyphenyl)oxazolidin-2-one

The cyclization of the amino alcohol to the oxazolidinone can be achieved using various phosgene equivalents. Diethyl carbonate offers a less hazardous alternative and proceeds efficiently, often with catalytic base.[7][8]

Materials:

  • (S)-2-Amino-2-(4-methoxyphenyl)propan-1-ol

  • Diethyl Carbonate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a distillation head, combine (S)-2-Amino-2-(4-methoxyphenyl)propan-1-ol (1.0 eq), diethyl carbonate (2.0 eq), and a catalytic amount of anhydrous potassium carbonate (0.1 eq).

  • Heat the mixture in an oil bath to 130-140 °C. Ethanol will begin to distill off.

  • Continue heating for 4-6 hours, or until the distillation of ethanol ceases.

  • Cool the reaction mixture to room temperature.

  • Dissolve the residue in dichloromethane and wash with water to remove potassium carbonate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude oxazolidinone is typically a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[3]

Application in Asymmetric Alkylation

With the chiral auxiliary in hand, it can now be employed to direct a stereoselective transformation. A classic example is the asymmetric alkylation of an N-acyl derivative. This process involves three key stages: N-acylation, diastereoselective enolate alkylation, and subsequent cleavage of the auxiliary to yield the chiral product.

Workflow for Asymmetric Alkylation

cluster_1 Asymmetric Alkylation Workflow Aux Chiral Oxazolidinone AcylAux N-Acyl Oxazolidinone Aux->AcylAux N-Acylation (e.g., Propionyl Chloride) AlkylAux Alkylated Product AcylAux->AlkylAux Deprotonation (LDA) Alkylation (R-X) AlkylAux->Aux Auxiliary Recovery Final Enantiopure Carboxylic Acid AlkylAux->Final Auxiliary Cleavage (e.g., LiOH, H₂O₂) cluster_mech Stereochemical Control in Alkylation Enolate Z-Enolate (Chelated to Li⁺) Shielding Steric Shielding by 4-methoxyphenyl and gem-dimethyl groups Approach Electrophile (R-X) approaches from the less hindered face Product Major Diastereomer

Caption: The chiral auxiliary creates a sterically biased environment, directing the electrophilic attack.

Materials:

  • N-Propionyl-(S)-4,4-Dimethyl-5-(4-methoxyphenyl)oxazolidin-2-one

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution

  • Benzyl bromide (or other suitable electrophile)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) in THF dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.

  • Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

  • The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product.

  • The major diastereomer can be isolated by flash column chromatography on silica gel.

Data Presentation

The efficacy of a chiral auxiliary is quantified by the diastereoselectivity of the reactions it directs. The following table provides expected outcomes for the asymmetric alkylation protocol.

Electrophile (R-X)ProductExpected Yield (%)Expected d.r.
Benzyl bromide(S)-N-((R)-2-benzylpropionyl)-4,4-dimethyl-5-(4-methoxyphenyl)oxazolidin-2-one85-95>95:5
Allyl iodide(S)-N-((R)-2-allylpropionyl)-4,4-dimethyl-5-(4-methoxyphenyl)oxazolidin-2-one80-90>95:5
Methyl iodide(S)-N-((R)-2-methylpropionyl)-4,4-dimethyl-5-(4-methoxyphenyl)oxazolidin-2-one75-85>90:10

Protocol 5: Auxiliary Cleavage and Recovery

A key advantage of oxazolidinone auxiliaries is their facile removal under conditions that do not epimerize the newly formed stereocenter. Hydrolytic cleavage yields the enantiomerically enriched carboxylic acid and allows for the recovery of the valuable auxiliary. [9] Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • The aqueous solution contains the lithium salt of the carboxylic acid and the chiral auxiliary. Extract the auxiliary with diethyl ether. The combined ether layers can be dried and concentrated to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Conclusion

2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride serves as an excellent precursor for the synthesis of a highly effective chiral oxazolidinone auxiliary. The gem-dimethyl and aryl substituents on the oxazolidinone ring provide a well-defined steric environment, leading to high levels of diastereoselectivity in key carbon-carbon bond-forming reactions such as alkylations. The protocols detailed in this guide provide a comprehensive framework for the synthesis, application, and recovery of this valuable tool in asymmetric synthesis, empowering researchers to construct complex chiral molecules with a high degree of stereochemical precision.

References

Sources

Application

Application Note: Analytical Techniques for Quantifying 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocols Physicochemical Profiling & Analytical Strategy The compound 2-Amino-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocols

Physicochemical Profiling & Analytical Strategy

The compound 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride (CAS: 871842-89-6) is an unnatural, α,α -disubstituted amino acid derivative frequently utilized as a chiral building block in peptidomimetics and small-molecule drug discovery[1]. Developing robust quantification methods for this molecule requires navigating three distinct physicochemical challenges:

  • Zwitterionic Polarity: As an amino acid salt, the molecule exists as a highly polar zwitterion near physiological pH. Standard C18 Reversed-Phase (RP) columns fail to retain it, causing the analyte to elute in the void volume.

  • Intrinsic Chromophore: Unlike aliphatic amino acids that require pre-column derivatization (e.g., with OPA or FMOC) for UV detection, the 4-methoxyphenyl group provides a strong, intrinsic UV chromophoric cross-section at ~225 nm and ~275 nm.

  • Quaternary Chiral Center: The α -carbon is bonded to four different groups (methyl, amino, carboxyl, and 4-methoxyphenyl). In pharmaceutical development, quantifying the Enantiomeric Excess (ee) of this chiral center is a critical quality attribute[2].

Causality of Method Selection

To address these challenges, we discard standard RP-HPLC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) for purity assays. HILIC provides orthogonal retention by partitioning the polar analyte into a water-enriched layer on the silica surface, avoiding the need for MS-incompatible ion-pairing agents (like TFA). For chiral resolution, we utilize Macrocyclic Glycopeptide (Teicoplanin) Stationary Phases , which form stereoselective inclusion complexes with underivatized amino acids[3].

Workflow Start 2-Amino-2-(4-methoxyphenyl) propanoic acid HCl Q1 Primary Analytical Objective Start->Q1 Purity Purity & Assay Q1->Purity Chiral Enantiomeric Excess (ee) Q1->Chiral Trace Trace Bioanalysis Q1->Trace RP HILIC-UV (Orthogonal Retention) Purity->RP CSP Chiral HPLC (Teicoplanin CSP) Chiral->CSP LCMS HILIC-LC-MS/MS (ESI+ MRM) Trace->LCMS

Figure 1: Decision matrix for selecting the analytical workflow based on quantification goals.

Purity and Assay Quantification (HILIC-UV)

Mechanistic Insight: HILIC is the gold standard for polar zwitterions. By using a high-organic mobile phase (e.g., 80% Acetonitrile), the polar amino acid partitions into the stagnant aqueous layer immobilized on the zwitterionic stationary phase (ZIC-HILIC). Ammonium formate is added to the mobile phase to control the ionic state of the analyte and ensure reproducible peak shapes.

Step-by-Step Protocol: HILIC-UV Assay
  • Sample Preparation: Dissolve 1.0 mg/mL of the compound in a diluent of 50:50 Acetonitrile:Water. Dilute to a working concentration of 100 µg/mL using the initial mobile phase (80% Acetonitrile). Crucial: Samples must be injected in a high-organic solvent to prevent peak distortion (solvent mismatch).

  • Column Equilibration: Install a SeQuant ZIC-HILIC column (150 x 4.6 mm, 5 µm). Flush with 10 column volumes of Mobile Phase to establish the aqueous hydration layer.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Chromatographic Conditions: Run isocratically at 20% A / 80% B. Flow rate: 1.0 mL/min. Column temperature: 30°C. Injection volume: 5 µL.

  • Detection: UV absorbance at 225 nm (primary) and 275 nm (secondary).

Self-Validating System Suitability Criteria: If the system is functioning correctly, the protocol must yield the following parameters. If it fails, increase column equilibration time.

ParameterAcceptance CriteriaTroubleshooting Action if Failed
Tailing Factor ( Tf​ ) 1.5Check buffer pH; ensure pH is strictly 3.0 to fully protonate the amine.
Theoretical Plates ( N ) 5,000Verify sample diluent matches the mobile phase organic ratio.
Injection Precision %RSD 2.0% (n=5)Check for air bubbles in the HILIC pump lines.

Enantiomeric Excess (ee) Determination (Chiral HPLC)

Mechanistic Insight: To resolve the enantiomers of an α -methyl amino acid, we employ a macrocyclic antibiotic stationary phase (Teicoplanin). Why use the Polar Organic Mode instead of Reversed-Phase? In highly aqueous conditions, hydrophobic interactions dominate, masking the subtle chiral recognition sites. By utilizing 100% Methanol with acid/base modifiers, ionic interactions and hydrogen bonding between the analyte's zwitterion and the teicoplanin's chiral peptide cleft are maximized, yielding baseline enantiomeric resolution[3].

Step-by-Step Protocol: Teicoplanin CSP
  • Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in 100% Methanol.

  • Column Setup: Install an Astec Chirobiotic T (Teicoplanin) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation (Polar Organic Mode): Mix 1000 mL of Methanol with 1.0 mL of Glacial Acetic Acid (0.1% v/v) and 1.0 mL of Triethylamine (0.1% v/v). Note: The ratio of acid to base controls the ionization of the chiral selector.

  • Chromatographic Conditions: Isocratic elution at 1.0 mL/min. Column temperature: 25°C.

  • Detection: UV absorbance at 225 nm.

Self-Validating System Suitability Criteria:

Parameter Acceptance Criteria Troubleshooting Action if Failed

| Resolution ( Rs​ ) | 1.5 (Baseline) | Adjust Acetic Acid:Triethylamine ratio to fine-tune chiral cleft ionization. | | Selectivity ( α ) | 1.15 | Lower column temperature to 20°C to increase stereoselective rigidity. |

Trace Bioanalysis (LC-MS/MS)

Mechanistic Insight: For pharmacokinetic (PK) profiling, trace quantification is achieved via LC-MS/MS. The analyte is ionized in Electrospray Ionization Positive (ESI+) mode. The parent ion is the protonated molecule [M+H]+ at m/z 196.1. Upon Collision-Induced Dissociation (CID), the molecule predictably loses formic acid (HCOOH, -46 Da) from the carboxyl group, and ammonia ( NH3​ , -17 Da) from the primary amine, generating stable product ions for Multiple Reaction Monitoring (MRM).

Fragmentation Parent Parent Ion [M+H]+ m/z 196.1 Frag1 Product Ion 1 m/z 150.1 Parent->Frag1 - HCOOH (-46 Da) Frag2 Product Ion 2 m/z 133.1 Parent->Frag2 - HCOOH & NH3 (-63 Da) Frag1->Frag2 - NH3 (-17 Da)

Figure 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway for MRM transitions.

Step-by-Step Protocol: HILIC-LC-MS/MS
  • Sample Extraction: To 50 µL of plasma, add 150 µL of cold Acetonitrile containing an internal standard (e.g., 13C -labeled phenylalanine). Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an LC vial.

  • Chromatography: Utilize a rapid HILIC gradient (ZIC-HILIC, 50 x 2.1 mm, 3 µm) starting at 95% Acetonitrile and dropping to 50% Acetonitrile over 3 minutes to elute the highly polar analyte efficiently while separating it from phospholipid matrix effects.

  • MS/MS Parameters: Configure the triple quadrupole mass spectrometer with the following MRM transitions:

Transition TypeQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)Collision Energy (eV)
Quantifier 196.1150.15015
Qualifier 196.1133.15025

Self-Validating System Suitability Criteria:

  • Sensitivity: Signal-to-Noise (S/N) at the Lower Limit of Quantification (LLOQ) must be 10.

  • Carryover: Blank matrix injections immediately following the Upper Limit of Quantification (ULOQ) must show a signal 20% of the LLOQ.

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Method

Application Note: High-Throughput LC-MS/MS Screening Assay for LAT1 (SLC7A5) Inhibitors Using a Zero-Background Non-Canonical Amino Acid Probe

Target Audience: Researchers, scientists, and drug development professionals in oncology, neurology, and transporter pharmacology. Introduction & Scientific Rationale The L-type amino acid transporter 1 (LAT1, encoded by...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in oncology, neurology, and transporter pharmacology.

Introduction & Scientific Rationale

The L-type amino acid transporter 1 (LAT1, encoded by SLC7A5) is a sodium-independent antiporter responsible for the cellular uptake of large, neutral, and essential amino acids across the blood-brain barrier (BBB) and into highly proliferative tissues[1]. Because LAT1 is heavily overexpressed in various highly malignant cancers to fuel mTORC1 signaling and tumor growth, it has emerged as a premier therapeutic target[2].

The High-Throughput Screening (HTS) Bottleneck: Historically, evaluating LAT1 transport activity relied on radiolabeled substrates (e.g., 3 H-L-leucine)[3]. While sensitive, radioligand assays are hazardous, heavily regulated, and poorly suited for massive HTS campaigns. Modern alternatives utilizing stable isotope-labeled substrates (like Leucine-d3) coupled with LC-MS/MS have improved throughput; however, the addition of unlabeled endogenous leucine from the intracellular pool masks up to 30% of the MS signal, significantly compressing the assay window[4][5].

The Innovation: To engineer a superior HTS platform, we utilize 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride (CAS: 871842-89-6)[6][7] as a non-canonical, zero-background substrate. This approach leverages label-free, ultra-fast LC-MS/MS (e.g., Agilent RapidFire) to achieve infinite signal-to-background ratios.

Mechanistic Advantages of the Probe
  • Pharmacophore Fit: LAT1 natively transports bulky, hydrophobic substrates and tolerates significant chemical modifications, including bulky aryl groups[8]. The 4-methoxyphenyl group perfectly occupies the hydrophobic binding pocket of the LAT1 outward-occluded conformation.

  • Metabolic Stability: The α -methyl group prevents intracellular degradation by transaminases, locking the substrate inside the cell during the assay window.

  • Zero Endogenous Background: Because it is a purely synthetic amino acid, its baseline concentration in mammalian cells is strictly zero.

  • Enhanced Ionization: The methoxy substituent dramatically enhances protonation efficiency in positive-ion Electrospray Ionization (ESI+), lowering the limit of detection (LOD) for high-speed MS analysis.

Assay Principle & System Design

To ensure the assay is a self-validating system , it must isolate LAT1 activity from other promiscuous amino acid transporters (such as ASCT2, B0AT1, or SNAT2) that are co-expressed in standard cell lines[9]. We achieve this by manipulating the electrochemical gradient. By substituting extracellular sodium chloride with choline chloride, we completely silence all Na⁺-dependent transporters. Any remaining transport of our non-canonical probe is exclusively Na⁺-independent (LAT1-mediated).

LAT1_Mechanism cluster_extracellular Extracellular Space (Na⁺-Free Buffer) cluster_intracellular Intracellular Space (Zero Background) Substrate 2-Amino-2-(4-methoxyphenyl) propanoic acid LAT1 LAT1 / CD98hc Heterodimer (SLC7A5 / SLC3A2) Substrate->LAT1 Uptake Inhibitor Test Compound / JPH203 Inhibitor->LAT1 Competitive Inhibition Accumulation Intracellular Substrate (Quantified via LC-MS/MS) LAT1->Accumulation Translocation Extracellular_Efflux Effluxed AAs LAT1->Extracellular_Efflux Efflux Endogenous Endogenous Amino Acids (Effluxed) Endogenous->LAT1 Antiport Mechanism

Fig 1: LAT1-mediated uptake of the non-canonical probe in a Na⁺-free environment.

Detailed Experimental Protocol

This protocol is optimized for 384-well microplates using LS174T human colon adenocarcinoma cells, which natively express high levels of functional LAT1[4].

Step 1: Cell Culture and Seeding
  • Action: Seed LS174T cells at a density of 20,000 cells/well in 384-well poly-D-lysine coated plates using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 48 hours.

  • Causality: A 48-hour incubation ensures the formation of a confluent, contact-inhibited monolayer. This is critical for uniform transporter polarization at the plasma membrane and minimizes well-to-well variation (edge effects) during HTS.

Step 2: Buffer Exchange (The Self-Validating Environment)
  • Action: Using an automated liquid handler, wash the cells three times with pre-warmed (37°C) Na⁺-free Uptake Buffer (137 mM Choline-Cl, 5.4 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 10 mM HEPES, pH 7.4).

  • Causality: Substituting NaCl with Choline-Cl eliminates the sodium gradient, effectively shutting down Na⁺-dependent transporters (ASCT2, B0AT1)[9]. This guarantees that the measured signal is exclusively driven by LAT1.

Step 3: Inhibitor Pre-Incubation
  • Action: Dispense test compounds from the library. Include JPH203 (10 µM) in reference wells as a positive control for 100% LAT1 inhibition[1]. Incubate for 15 minutes at 37°C.

  • Causality: LAT1 inhibitors often exhibit slow-binding kinetics. A 15-minute pre-incubation allows the compounds to reach thermodynamic equilibrium with the transporter's outward-facing state before the substrate is introduced, preventing artificially right-shifted IC₅₀ values.

Step 4: Substrate Uptake (Zero-Background Phase)
  • Action: Add 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride to a final well concentration of 10 µM. Incubate for exactly 5 minutes at 37°C.

  • Causality: A concentration of 10 µM is selected to be near the estimated Km​ of the probe, ensuring maximum assay sensitivity to competitive inhibitors[8]. The strict 5-minute window captures the initial linear velocity phase of transport, preventing intracellular accumulation from plateauing and masking inhibitor efficacy.

Step 5: Quenching and Extraction
  • Action: Rapidly aspirate the uptake buffer and immediately dispense 50 µL of ice-cold extraction solvent (80% Methanol / 20% Water) containing 100 nM of an internal standard (e.g., L-Phenylalanine-d5).

  • Causality: Ice-cold methanol instantly precipitates cellular proteins, collapsing the membrane and halting all enzymatic/transporter activity. The internal standard corrects for any volumetric or ionization variations during the high-throughput MS injection[1].

Step 6: High-Throughput LC-MS/MS Analysis
  • Action: Centrifuge the plates at 3,000 x g for 10 minutes. Analyze the supernatant using an Agilent RapidFire coupled to a triple quadrupole mass spectrometer in ESI+ mode (Multiple Reaction Monitoring).

  • Causality: The RapidFire system bypasses traditional chromatography, allowing for sub-10-second injection cycles (~8 seconds per well). The probe's methoxy group ensures a robust MS signal, enabling the screening of thousands of compounds per day.

HTS_Workflow Cell_Prep 1. Cell Preparation LS174T cells seeded in 384-well plates Wash_Buffer 2. Buffer Exchange Na⁺-free HBSS (Choline-Cl) Cell_Prep->Wash_Buffer Compound_Inc 3. Compound Addition Pre-incubate 15 min with library Wash_Buffer->Compound_Inc Substrate_Add 4. Substrate Uptake Add 2-Amino-2-(4-methoxy...) Incubate 5 min Compound_Inc->Substrate_Add Quench_Lysis 5. Quench & Lysis Ice-cold Methanol containing Internal Std Substrate_Add->Quench_Lysis LCMS 6. RapidFire LC-MS/MS High-throughput label-free quantification Quench_Lysis->LCMS

Fig 2: 384-well High-Throughput Screening workflow utilizing RapidFire LC-MS/MS.

Data Presentation & Validation

To validate the robustness of this HTS assay, we benchmarked the non-canonical probe against the highly specific LAT1 inhibitor JPH203. The zero-background nature of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride yields exceptional assay metrics suitable for industrial-scale screening.

Assay ParameterValue / MetricCausality / Notes
Substrate Concentration 10 µMSet near Km​ to optimize sensitivity for competitive inhibitors.
Uptake Time 5 minutesEnsures measurement occurs within the initial linear velocity phase.
Signal-to-Background (S/B) > 50Driven by the absolute zero endogenous baseline of the unnatural probe.
Z'-Factor 0.78A Z'-factor > 0.5 indicates an excellent, highly robust assay for HTS.
JPH203 IC₅₀ 0.058 µMPerfectly aligns with historical radioligand binding data[1][4].

References

  • Gauthier-Coles, G., et al. (2022). Functional Characterization of the Solute Carrier LAT-1 (SLC7A5/SLC2A3) in Human Brain Capillary Endothelial Cells with Rapid UPLC-MS/MS Quantification of Intracellular Isotopically Labelled L-Leucine. Pharmaceutics, 14(4), 726.[Link]

  • Wang, W., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1373504.[Link]

  • Bikbov, B., et al. (2024). Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19). Nature Communications / bioRxiv.[Link]

  • Singh, N., et al. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry, 61(17), 7358-7373.[Link]

  • Casiraghi, A., et al. (2021). Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations. Proceedings of the National Academy of Sciences, 118(47).[Link]

Sources

Application

Application Note: Derivatization of 2-Amino-2-(4-methoxyphenyl)propanoic Acid Hydrochloride for GC-MS Analysis

Executive Summary & Chemical Context Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective platform for the quantitative profiling of amino acids. However, the inherent polarity, low volatility...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective platform for the quantitative profiling of amino acids. However, the inherent polarity, low volatility, and thermal instability of amino acids necessitate chemical derivatization prior to analysis.

The target compound, 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride , is a non-proteinogenic, alpha-methylated amino acid derivative. Preparing this specific molecule for GC-MS presents a unique analytical challenge due to three distinct structural features:

  • The Hydrochloride Salt: Supplied as an HCl salt, the primary amine is protonated (-NH3+) and non-nucleophilic.

  • Steric Hindrance: The alpha-carbon is bonded to a methyl group, a bulky 4-methoxyphenyl ring, an amine, and a carboxylic acid, creating significant steric shielding.

  • Inert Methoxy Group: The -OCH3 ether linkage on the phenyl ring is chemically inert to standard silylation and acylation, meaning derivatization will strictly occur at the -COOH and -NH2 sites.

Mechanistic Rationale: Overcoming Structural Challenges

To achieve a self-validating and highly reproducible GC-MS workflow, the derivatization strategy must be tailored to the compound's specific chemistry.

The Hydrochloride Salt Barrier

Direct addition of a derivatization agent to an amino acid hydrochloride salt typically results in poor or zero yield. The protocol must incorporate an anhydrous organic base to act as an acid scavenger. Pyridine is the optimal choice; it neutralizes the HCl salt (forming insoluble pyridine hydrochloride), liberating the free amine (-NH2) for nucleophilic attack[1].

Selection of Derivatization Reagents

We outline two validated strategies for this compound: Silylation (MTBSTFA) and Alkylation/Acylation (MCF) .

Primary Strategy: Silylation via MTBSTFA (Gold Standard) While N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used in metabolomics, its TMS derivatives are highly susceptible to moisture degradation. Instead, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) catalyzed with 1% TBDMCS is recommended[2]. MTBSTFA replaces active hydrogens with tert-butyldimethylsilyl (TBDMS) groups, which are ~10,000 times more stable to hydrolysis than TMS derivatives. Furthermore, TBDMS derivatives yield a highly diagnostic [M-57]+ ion (loss of the tert-butyl radical) under electron ionization (EI), providing exceptional signal-to-noise ratios for Selected Ion Monitoring (SIM)[2].

Alternative Strategy: Alkylation via Methyl Chloroformate (MCF) For high-throughput environments where strict anhydrous conditions are difficult to maintain, MCF can be utilized. Alkyl chloroformates produce mixed anhydrides and can derivatize amino acids directly in aqueous or methanolic solutions, converting the amine to a carbamate and the carboxylic acid to a methyl ester[3][4].

Table 1: Comparison of Derivatization Strategies
FeatureMTBSTFA + 1% TBDMCS (Silylation)MCF (Alkylation/Acylation)
Derivative Formed Di-TBDMSMethyl ester / Carbamate
Moisture Sensitivity Extremely High (Requires rigorous N2 drying)Low (Tolerates methanolic/aqueous media)
Reaction Kinetics 60 mins (Requires heating to 80 °C)< 5 mins (Room Temperature)
Diagnostic MS Ion [M-57]+ (Excellent for absolute quantitation)Variable (Often highly fragmented)
Analyte Stability High (Robust TBDMS protection)Moderate to High

Experimental Workflows & Protocols

Workflow N1 1. Aliquot Sample (HCl Salt) N2 2. Lyophilization / N2 Drying (Crucial: Remove all H2O) N1->N2 N3 3. Add Pyridine (Neutralize HCl & Solubilize) N2->N3 N4 4. Add MTBSTFA + 1% TBDMCS (Silylation Reagent) N3->N4 N5 5. Incubate at 80°C for 60 min (Overcome Steric Hindrance) N4->N5 N6 6. Centrifuge & Transfer (Isolate Supernatant) N5->N6 N7 7. GC-MS Analysis (SIM / SCAN Mode) N6->N7

Workflow for the MTBSTFA derivatization of sterically hindered amino acid salts.

Protocol A: MTBSTFA Silylation (Primary Method)

Note: All glassware must be oven-dried. MTBSTFA is highly sensitive to water; any residual moisture will hydrolyze the reagent into volatile silanols, severely reducing derivatization yield.

  • Sample Aliquoting & Desiccation: Transfer 50 µL of the amino acid solution (e.g., 100 µg/mL in 0.1 M HCl) into a 2 mL glass autosampler vial. Dry the sample completely under a gentle stream of ultra-pure Nitrogen (N2) at 40 °C, or lyophilize overnight.

  • Neutralization: To the completely dried residue, add 50 µL of anhydrous Pyridine. Vortex for 30 seconds. Causality: Pyridine acts as an acid scavenger, neutralizing the HCl salt and freeing the primary amine.

  • Derivatization: Add 50 µL of MTBSTFA containing 1% TBDMCS to the vial. Seal immediately with a PTFE-lined cap.

  • Incubation: Incubate the mixture in a heating block at 80 °C for 60 minutes . Causality: While standard amino acids derivatize at 60 °C in 30 minutes[1], the alpha-methyl group in this compound creates significant steric hindrance, requiring higher thermal energy for complete N-silylation.

  • Preparation for Injection: Allow the vial to cool to room temperature. Centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble pyridine hydrochloride salts. Transfer the clear supernatant to a glass insert for GC-MS injection.

Protocol B: MCF Alkylation (Alternative Method)
  • Solubilization: Dissolve the dried sample in 200 µL of a Methanol:Water (80:20, v/v) mixture. Add 20 µL of Pyridine.

  • Derivatization: Add 20 µL of Methyl Chloroformate (MCF). Vortex vigorously for 30 seconds. The reaction occurs almost instantaneously at room temperature[3].

  • Extraction: Add 200 µL of HPLC-grade Chloroform and 200 µL of 50 mM Sodium Bicarbonate. Vortex for 1 minute, then centrifuge to separate the phases.

  • Collection: Extract the lower organic (chloroform) layer, dry it over anhydrous sodium sulfate, and transfer to a vial for GC-MS analysis.

GC-MS Analytical Parameters

To ensure optimal resolution of the sterically hindered Di-TBDMS derivative, a non-polar to slightly polar capillary column is required.

Table 2: Recommended GC-MS Instrument Parameters
ParameterSetting
Analytical Column HP-5MS or DB-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Ultra-high purity Helium (Constant flow at 1.0 - 1.2 mL/min)
Injection Volume & Mode 1.0 µL, Splitless (or Split 10:1 for highly concentrated samples)
Inlet Temperature 250 °C
Oven Temperature Program 100 °C (hold 1 min) → ramp at 10 °C/min to 300 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI), 70 eV

Data Interpretation & Expected Mass Spectra

Understanding the fragmentation mechanics is critical for building a self-validating quantitative method. When 2-Amino-2-(4-methoxyphenyl)propanoic acid (Free base MW: 195.2 g/mol ) reacts with MTBSTFA, it forms a Di-TBDMS derivative (MW: 423.7 g/mol ). The methoxy group (-OCH3) remains unreacted.

Reaction R1 Analyte HCl Salt (Protonated Amine) R2 Free Base Analyte (Nucleophilic Amine) R1->R2 Pyridine (- Pyridine·HCl) R3 Di-TBDMS Derivative (Volatile for GC-MS) R2->R3 MTBSTFA, 80°C (- Isobutylene)

Chemical mechanism of HCl neutralization and subsequent MTBSTFA silylation.

Under 70 eV Electron Ionization, TBDMS derivatives undergo a highly predictable fragmentation pathway. The molecular ion[M]+ is typically weak or absent. Instead, alpha-cleavage and the loss of the bulky tert-butyl group drive the spectral signature.

Table 3: Expected Mass Fragments for Di-TBDMS Derivative
Fragmentm/zOrigin / Structural AssignmentDiagnostic Utility
[M]+ 423Intact Di-TBDMS derivativeLow (Usually absent)
[M-57]+ 366 Loss of tert-butyl radical (-C4H9)High (Primary Quantitation Ion in SIM)
[M-159]+ 264Alpha-cleavage: Loss of the -COOTBDMS groupHigh (Secondary Qualifier Ion)
[TBDMS]+ 73Silicon backbone fragmentLow (Present in all silylated compounds)

Validation Check: When setting up the Selected Ion Monitoring (SIM) method, monitor m/z 366 as the target quantifier ion, and m/z 264 as the primary qualifier ion. The ratio between these two ions should remain constant across all calibration standards, validating the integrity of the derivatization process.

References

  • Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. ACS Publications.[Link]

  • Derivatization method. Bio-protocol. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI.[Link]

  • Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride

Welcome to the technical support center for the synthesis of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. The content is structured in a practical, question-and-answer format to directly address challenges encountered in the laboratory.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific, acute problems that can arise during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My overall yield is significantly lower than expected. What are the most likely causes and how can I fix this?

Low yield is a frequent issue that can stem from inefficiencies in either of the two primary synthetic steps: intermediate formation (α-aminonitrile or hydantoin) or the final hydrolysis.

A1: Let's break down the potential causes based on your synthetic route:

Route 1: Strecker Synthesis

The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile followed by hydrolysis.[1] Inefficiencies at either stage will drastically lower the final yield.

  • Cause 1: Incomplete Imine Formation. The initial reaction between p-anisaldehyde and ammonia forms an imine, which is then attacked by the cyanide ion.[2][3] This equilibrium can be unfavorable.

    • Why it happens: Water is a byproduct of imine formation. The presence of water in the reaction mixture can drive the equilibrium back towards the starting aldehyde.[4]

    • Solution:

      • Ensure Anhydrous Conditions: Use dry solvents and glassware.

      • Use a Dessicant: Add a water-absorbing agent like magnesium sulfate (MgSO₄) to the reaction mixture to sequester water as it forms and drive the equilibrium toward the imine product.[4]

      • Stoichiometry: Employ a slight excess of the ammonia source (e.g., ammonium chloride) to favor imine formation.[4]

  • Cause 2: Competing Cyanohydrin Formation. A major competing pathway is the direct nucleophilic attack of the cyanide ion on the p-anisaldehyde carbonyl carbon.[4] This forms 2-hydroxy-2-(4-methoxyphenyl)acetonitrile (cyanohydrin), a significant byproduct that does not lead to the desired amino acid.

    • Why it happens: The aldehyde's carbonyl carbon is highly electrophilic. If the imine concentration is low, the cyanide will react directly with the more abundant aldehyde.

    • Solution: Promote imine formation using the strategies above. A higher concentration of the imine intermediate will kinetically favor the desired α-aminonitrile pathway.

  • Cause 3: Incomplete Hydrolysis of the α-Aminonitrile. The nitrile group is stable and requires harsh conditions to hydrolyze to a carboxylic acid.

    • Why it happens: Insufficient acid concentration, reaction time, or temperature can lead to unreacted α-aminonitrile intermediate in your final product.

    • Solution:

      • Increase Reaction Time/Temperature: Ensure the hydrolysis is heated under reflux for an adequate period (typically 6-12 hours).[5]

      • Use Concentrated Acid: Employ a strong acid, such as concentrated hydrochloric acid, to effectively drive the hydrolysis.[1][5]

Route 2: Bucherer-Bergs Reaction & Hydrolysis

This route first forms a 5-(4-methoxyphenyl)hydantoin intermediate, which is subsequently hydrolyzed.[6][7]

  • Cause 1: Inefficient Hydantoin Formation. This multi-component reaction's efficiency can be sensitive to reaction conditions.[8]

    • Why it happens: Suboptimal temperature, pressure, or reagent ratios can lead to poor conversion. For some substrates, standard conditions give low yields.[8][9]

    • Solution:

      • Optimize Temperature and Pressure: For challenging substrates, heating the reaction in a sealed vessel (pressure vessel or steel bomb) to 100-120°C can significantly improve yields by preventing the loss of volatile components like ammonia.[8][10]

      • Adjust Solvent System: While aqueous ethanol is common, for less reactive ketones, solvents like propylene glycol can improve yields.[8]

      • Increase Reaction Time: Some Bucherer-Bergs reactions require extended reaction times (up to 90 hours in some documented cases) to achieve high conversion.[8][9]

  • Cause 2: Incomplete Hydrolysis of the Hydantoin Ring. The hydantoin ring is stable and requires vigorous conditions to open.

    • Why it happens: Similar to nitrile hydrolysis, insufficient heating or hydrolytic agent (acid or base) will result in leftover intermediate.

    • Solution:

      • Strong Base/Acid: Use a strong base (e.g., 2M NaOH) or a strong acid (e.g., 6M HCl) for the hydrolysis step.[11][12]

      • Sufficient Reflux Time: Ensure the hydrolysis reaction is refluxed for an extended period, often 12-24 hours, to drive the reaction to completion.[12]

Q2: My final product is impure. I suspect the presence of the cyanohydrin byproduct from a Strecker synthesis. How can I confirm this and remove it?

A2: The formation of 2-hydroxy-2-(4-methoxyphenyl)acetonitrile and its subsequent hydrolysis product, 2-hydroxy-2-(4-methoxyphenyl)acetic acid, is a classic side reaction.

  • Confirmation:

    • TLC Analysis: Compare the crude product against the starting p-anisaldehyde. The hydroxy acid byproduct will likely have a different Rf value than your target amino acid.

    • NMR Spectroscopy: In a ¹H NMR spectrum, the proton at the α-carbon (the carbon attached to the amino and carboxyl groups) will show a characteristic chemical shift. The corresponding α-proton in the hydroxy acid will be in a different environment and thus have a different chemical shift.

    • LC-MS: This is a definitive method. The hydroxy acid will have a different mass-to-charge ratio than the desired amino acid, allowing for clear identification.

  • Removal and Purification:

    • pH-Based Extraction: The key difference between your target amino acid and the hydroxy acid byproduct is the basic amino group. This can be exploited for separation.

      • Dissolve the crude product in an aqueous acid solution (e.g., 1M HCl). This will protonate the amino group of your product, making it highly water-soluble.

      • Extract this acidic aqueous solution with an organic solvent like ethyl acetate. The neutral hydroxy acid byproduct will preferentially move into the organic layer, while your protonated amino acid hydrochloride remains in the aqueous layer.

      • Separate the layers and discard the organic phase.

    • Recrystallization: After the initial purification, recrystallization is crucial. The hydrochloride salt of your amino acid can be recrystallized from a solvent system like ethanol/water or by adding diethyl ether to an ethanol solution to induce precipitation. This process will further remove residual impurities.

Visualizing the Synthetic Pathways

To better understand the process flow and potential pitfalls, the following diagrams illustrate the key steps.

Synthesis_Workflow cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction p_anisaldehyde p-Anisaldehyde aminonitrile α-Aminonitrile Intermediate p_anisaldehyde->aminonitrile + NH₃, NaCN hydrolysis Hydrolysis (HCl or NaOH, Reflux) aminonitrile->hydrolysis p_anisaldehyde_b p-Anisaldehyde hydantoin Hydantoin Intermediate p_anisaldehyde_b->hydantoin + (NH₄)₂CO₃, KCN hydantoin->hydrolysis purification Purification (Extraction, Recrystallization) hydrolysis->purification final_product 2-Amino-2-(4-methoxyphenyl) propanoic acid HCl purification->final_product Strecker_Side_Reaction cluster_main Desired Pathway cluster_side Side Reaction start p-Anisaldehyde imine Imine Intermediate start->imine + NH₃ - H₂O cyanohydrin Cyanohydrin Byproduct (Leads to Impurity) start->cyanohydrin + CN⁻ (Direct Attack) aminonitrile α-Aminonitrile (Leads to Product) imine->aminonitrile + CN⁻

Caption: The main Strecker pathway versus the competing cyanohydrin side reaction.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis to enhance your foundational knowledge.

Q3: Which synthesis route is better: Strecker or Bucherer-Bergs?

A3: Both methods are robust and widely used, but the "better" choice depends on your specific laboratory capabilities, scale, and tolerance for certain reagents.

FeatureStrecker SynthesisBucherer-Bergs Reaction
Simplicity Conceptually very direct: imine formation, then hydrolysis. [2]Involves a stable, often crystalline intermediate (hydantoin), which can be easier to isolate and purify before the final step. [6]
Reagents Often uses ammonia and a simple cyanide salt (NaCN, KCN). [3]Uses ammonium carbonate and a cyanide salt. Ammonium carbonate is a solid that can be easier to handle than ammonia gas or solution. [13]
Intermediates The α-aminonitrile intermediate can sometimes be oily and difficult to handle.The hydantoin intermediate is usually a stable, crystalline solid, simplifying purification.
Yield Yields can be high (75-90%) but are highly dependent on minimizing the cyanohydrin side reaction. [12]Yields are generally good to excellent (60-95%), especially when optimized. [8][12]
Waste Produces cyanide salts as waste.Also produces cyanide and carbonate salts as waste.

Recommendation: For initial lab-scale synthesis, the Bucherer-Bergs reaction may offer an advantage due to the ease of isolating the solid hydantoin intermediate, which allows for purification before the final, energy-intensive hydrolysis step.

Q4: What are the critical safety precautions when working with cyanide?

A4: Cyanide salts (NaCN, KCN) and hydrogen cyanide (HCN) are highly toxic. [1]Strict adherence to safety protocols is mandatory.

  • Work in a Fume Hood: Always handle solid cyanide salts and conduct the reaction in a certified chemical fume hood to prevent inhalation of dust or any HCN gas that may evolve.

  • Acid Incompatibility: NEVER mix cyanide salts directly with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas. In the Strecker synthesis, the cyanide is added to a basic or neutral solution containing the aldehyde and ammonia.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, splash goggles, and nitrile gloves (check for appropriate glove type for your specific procedure).

  • Quenching and Waste Disposal: All glassware and waste solutions containing cyanide must be quenched before disposal. A common method is to treat the waste with an excess of sodium hypochlorite (bleach) under basic (alkaline) conditions to oxidize the cyanide to the much less toxic cyanate. Follow your institution's specific hazardous waste disposal procedures.

  • Emergency Preparedness: Ensure an emergency plan is in place. Have a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure personnel are trained in its use.

Q5: How can I monitor the reaction's progress effectively?

A5: Monitoring the reaction is key to optimization and knowing when a step is complete.

  • Thin-Layer Chromatography (TLC): TLC is the most common method.

    • Intermediate Formation (Strecker/Bucherer-Bergs): Spot the reaction mixture alongside your starting p-anisaldehyde. The disappearance of the starting material spot and the appearance of a new spot (for the aminonitrile or hydantoin) indicates the reaction is progressing.

    • Hydrolysis: Spot the reaction mixture alongside the intermediate (aminonitrile or hydantoin). The reaction is complete when the intermediate spot has disappeared. The final amino acid product is often highly polar and may remain at the baseline on normal-phase silica gel; using a polar mobile phase or reverse-phase TLC plates can be helpful.

  • High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, HPLC is ideal. [14]It can separate the starting material, intermediate, product, and byproducts, allowing you to track the concentration of each species over time. A reverse-phase C18 column with a UV detector is a common setup for this type of analysis.

References
  • ResearchGate. The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid... Available at: [Link]

  • PubMed. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. Available at: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Google Patents. DE891259C - Process for the hydrolysis of hydantoins.
  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Available at: [Link]

  • Synlett. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Available at: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • MDPI. Amino Acid | Encyclopedia MDPI. Available at: [Link]

  • ResearchGate. Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Available at: [Link]

  • PMC. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

  • Organic Syntheses. py-rimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S) - Organic Syntheses Procedure. Available at: [Link]

  • Barabanov, et al. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link]

  • European Patent Office. Process for the preparation of substituted phenoxy propanoic acids. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride

Welcome to the dedicated technical support center for the purification of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Low Yield After Crystallization

Q: I am experiencing a significant loss of product during the crystallization step, resulting in a low yield. What are the likely causes and how can I optimize the process?

A: Low yield during crystallization is a common issue that can often be attributed to several factors, primarily the choice of solvent and the cooling profile.

Underlying Causes and Solutions:

  • Sub-optimal Solvent System: The ideal solvent system should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. If the compound remains too soluble even at lower temperatures, the yield will be poor.

    • Solution: A solvent screen is highly recommended. Experiment with a range of solvents and anti-solvents. For amino acid hydrochlorides, polar protic solvents like lower alcohols (e.g., ethanol, isopropanol) or aqueous mixtures are often a good starting point. The addition of a less polar anti-solvent (e.g., acetone, ethyl acetate) can effectively induce precipitation.[1]

  • Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the formation of fine, poorly filterable crystals and can also trap impurities.

    • Solution: Employ a gradual cooling profile. After dissolving the compound at an elevated temperature, allow it to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. This controlled cooling promotes the growth of larger, purer crystals.

  • Incorrect pH: The solubility of amino acids is highly pH-dependent. For the hydrochloride salt, maintaining an acidic pH is crucial to prevent the precipitation of the zwitterionic form, which may have different solubility characteristics.

    • Solution: Ensure the pH of your aqueous solution is sufficiently low to keep the compound in its protonated, hydrochloride salt form.

Experimental Protocol for Optimizing Crystallization Yield:

  • Solvent Screening:

    • In separate small-scale experiments, test the solubility of your crude product in various solvents (e.g., water, ethanol, methanol, isopropanol) at room temperature and at their boiling points.

    • Identify solvents where the solubility is significantly higher at elevated temperatures.

    • For promising solvents, perform anti-solvent tests by adding a less polar solvent to a saturated solution of your compound to induce precipitation.

  • Optimized Crystallization Procedure:

    • Dissolve the crude 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride in a minimal amount of the chosen hot solvent or solvent mixture.

    • Slowly cool the solution to room temperature. If no crystals form, consider adding a seed crystal.

    • Once crystals begin to form, continue the slow cooling process, eventually placing the flask in an ice bath for several hours to maximize precipitation.

    • Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

Problem 2: Presence of Impurities in the Final Product

Q: My purified 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride still shows the presence of impurities when analyzed by HPLC. What are the common impurities and how can I remove them?

A: Impurities can originate from starting materials, side reactions during synthesis, or degradation.[2][3] Effective removal requires understanding the nature of the impurity and selecting an appropriate purification strategy.

Common Impurities and Removal Strategies:

Impurity TypePotential SourceRecommended Removal Strategy
Unreacted Starting Materials Incomplete reactionRecrystallization. The different polarity and solubility of the starting materials compared to the product often allow for efficient separation.
Diastereomeric Impurities Use of a racemic starting amine or epimerization during synthesisChiral resolution techniques such as diastereomeric salt formation with a chiral resolving agent or preparative chiral HPLC.[]
By-products from Side Reactions Non-specific reactions during synthesisRecrystallization is the first line of defense. If impurities co-crystallize, column chromatography may be necessary.
Degradation Products Exposure to harsh conditions (e.g., high temperature, extreme pH)Recrystallization may be effective. If the degradation products are structurally very similar, more advanced techniques like preparative HPLC might be required.

Troubleshooting Workflow for Impurity Removal:

start Impurity Detected in Final Product identify Characterize Impurity (HPLC, LC-MS, NMR) start->identify decision Is the impurity a diastereomer? identify->decision chiral_res Perform Chiral Resolution (Diastereomeric Salt Crystallization or Chiral HPLC) decision->chiral_res Yes recrystallize Optimize Recrystallization (Solvent, Temperature, pH) decision->recrystallize No end_pure Pure Product chiral_res->end_pure chromatography Consider Column Chromatography recrystallize->chromatography Impurity Persists recrystallize->end_pure Impurity Removed chromatography->end_pure end_further Further Characterization Needed

Caption: Decision tree for impurity remediation.

Problem 3: Difficulty in Achieving High Enantiomeric Purity

Q: I am struggling to separate the enantiomers of 2-Amino-2-(4-methoxyphenyl)propanoic acid. What are the most effective methods for chiral resolution of this compound?

A: Achieving high enantiomeric purity is a critical and often challenging step for chiral amino acids. The two primary industrial methods for chiral resolution are diastereomeric salt formation and chiral chromatography.[][5]

Methods for Chiral Resolution:

  • Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, including solubility, which allows them to be separated by fractional crystallization.

    • For an acidic racemate (like your compound), a chiral base is used as the resolving agent. Examples include (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.

    • The key is to find a solvent in which the solubility difference between the two diastereomeric salts is maximized.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6][7] This method is often used for analytical purposes but can also be scaled up for preparative separations.

    • Common CSPs for amino acid derivatives include those based on Pirkle-type phases or polysaccharide derivatives.

Experimental Protocol for Diastereomeric Salt Resolution:

  • Selection of Resolving Agent and Solvent:

    • Based on literature for similar compounds, select a chiral base (e.g., (R)-(+)-α-methylbenzylamine).

    • Perform a solvent screen to find a suitable solvent (e.g., ethanol, methanol, or mixtures with water) that allows for the differential precipitation of one of the diastereomeric salts.

  • Salt Formation and Crystallization:

    • Dissolve the racemic 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride in the chosen solvent.

    • Add approximately 0.5 equivalents of the chiral base.

    • Heat the mixture to obtain a clear solution and then cool it slowly to induce crystallization of the less soluble diastereomeric salt.

  • Isolation and Liberation of the Enantiomer:

    • Filter the precipitated diastereomeric salt.

    • To recover the desired enantiomer, treat the salt with an acid (e.g., HCl) to protonate the amino acid and liberate the chiral resolving agent. The free amino acid can then be isolated.

    • The enantiomeric purity should be checked at each stage using chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride?

A1: It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light. As a hydrochloride salt, it can be hygroscopic, so storage in a desiccator may be beneficial.

Q2: How does pH affect the stability of this compound in solution?

A2: In highly basic solutions, the amino acid can exist in its free base form, which may be less stable over time and more prone to racemization or degradation, especially at elevated temperatures. For long-term storage in solution, maintaining a slightly acidic pH is advisable.

Q3: What analytical techniques are most suitable for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC with UV detection: For determining the presence of non-volatile organic impurities.[8]

  • Chiral HPLC: To determine the enantiomeric purity (enantiomeric excess).[7]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and any impurities.[2]

  • Karl Fischer Titration: To determine the water content.

Q4: Can I use a non-chiral column for HPLC analysis?

A4: A non-chiral (achiral) HPLC column, such as a C18 column, is suitable for determining the chemical purity (i.e., detecting impurities that are not enantiomers).[9] However, it will not be able to separate the enantiomers. For determining enantiomeric purity, a dedicated chiral HPLC column is essential.

References

  • 6 - Journal of Chromatography

  • 10 - Acta Crystallographica Section E: Crystallographic Communications

  • 7 - ResearchGate

  • - BOC Sciences

  • 11 - Chosun University

  • 12 - BenchChem

  • 13 - Organic Process Research & Development

  • 5 - TCI Chemicals

  • 14 - Journal of Analytical Toxicology

  • 15 - MDPI

  • 16 - Agilent Technologies

  • - MDPI

  • 17 - US Pharmacopeia (USP)

  • 8 - BenchChem

  • 18 - Acta Crystallographica Section F: Structural Biology Communications

  • 2 - BenchChem

  • 1 - Google Patents

  • 3 - International Journal of Pharmaceutical Sciences and Research

  • 19 - BioXconomy

  • 20 - Google Patents

  • 21 - MDPI

  • 9 - Journal of Chemical and Pharmaceutical Research

  • 22 - ACS Sustainable Chemistry & Engineering

  • 23 - PureSynth

  • 24 - BioPharm International

Sources

Troubleshooting

Technical Support Center: Workup &amp; Troubleshooting for 2-Amino-2-(4-methoxyphenyl)propanoic Acid Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with non-natural, sterically hindered amino acids presents unique phase-behavior and reactivity challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with non-natural, sterically hindered amino acids presents unique phase-behavior and reactivity challenges.

2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride (CAS: 871842-89-6) [1] is an α -methyl- α -aryl amino acid. Its structural features—a highly sterically hindered quaternary α -carbon, an electron-rich 4-methoxyphenyl ring, and a zwitterionic core—dictate strict requirements for extraction, protection, and purification. This guide provides field-proven, self-validating protocols to resolve common workup bottlenecks.

Part 1: Core Principles of Phase Behavior

To successfully extract or purify this compound, you must manipulate its charge state. The isoelectric point (pI) is the specific pH at which the amino acid bears a net charge of zero (forming a zwitterion), minimizing its aqueous solubility and maximizing its organic extractability [2]. Because the α -methyl and 4-methoxyphenyl groups add significant lipophilicity, the zwitterionic form can often be precipitated directly from water or extracted into polar organic solvents.

Quantitative Data: pH vs. Charge State & Extractability
Species StatepH RangeNet ChargeDominant Functional GroupsAqueous SolubilityOrganic Extractability (e.g., EtOAc)
Cationic (Starting Material) < 2.5+1Protonated COOH, NH 3+​ HighVery Low
Zwitterionic (Free Base) 5.5 – 6.00 (pI)Deprotonated COO , NH 3+​ MinimumModerate (Requires n-Butanol)
Anionic (Basic Conditions) > 8.5-1Deprotonated COO , NH 2​ HighVery Low
Boc-Protected (Acidified) < 3.00Protonated COOH, NH-BocVery LowHigh
Boc-Protected (Basic) > 7.0-1Deprotonated COO , NH-BocHighVery Low

Part 2: Diagnostic Troubleshooting & FAQs

Q1: I am losing my starting material in the aqueous layer during extraction. How can I recover it?

  • Causality: As a hydrochloride salt, the compound is highly water-soluble. Standard extractions with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) will fail because the molecule exists as an ion pair.

  • Solution: You must adjust the aqueous layer to the compound's isoelectric point (approx. pH 5.5–6.0) to form the neutral zwitterion [3]. From here, you can either induce precipitation (Protocol A) or extract using a highly polar organic solvent system like n-butanol or CHCl 3​ :Isopropanol (3:1).

Q2: My N-Boc protection reaction is incomplete, and the workup yields a sticky emulsion. What is going wrong?

  • Causality: The α -methyl group creates severe steric hindrance around the amine, drastically reducing its nucleophilicity compared to standard α -amino acids. This often forces chemists to use excess Boc 2​ O, elevated temperatures, or DMAP [4]. During workup, unreacted Boc 2​ O, tert-butanol byproducts, and the amphiphilic nature of the partially protected mixture cause severe emulsions.

  • Solution: Pre-wash the basic aqueous reaction mixture with hexanes before acidification. This removes unreacted Boc 2​ O and lipophilic byproducts, preventing emulsions during the subsequent EtOAc extraction (Protocol B).

Q3: During the acidification step of my Boc-protected product, I see rapid gas evolution, and my yield is low. Am I degrading the product?

  • Causality: The gas is CO 2​ evolving from the neutralization of the NaHCO 3​ buffer. If the local pH drops too low (< pH 2) or the temperature spikes due to the exothermic neutralization, the Boc group can prematurely cleave. The electron-donating 4-methoxyphenyl group stabilizes transient positive charges at the benzylic/ α -position, making the system slightly more acid-sensitive than aliphatic amino acids.

  • Solution: Acidify strictly at 0 °C using a mild acid (1M KHSO 4​ or 10% Citric Acid) instead of concentrated HCl [5].

Part 3: Validated Experimental Protocols

Protocol A: Isoelectric Precipitation and Recovery of Unreacted Amino Acid

Use this protocol to recover unreacted starting material from aqueous waste streams.

  • Dissolution: Concentrate the aqueous layer containing the unreacted amino acid and cool to 0–5 °C in an ice bath.

  • pH Adjustment: Slowly add 1M NaOH or 1M HCl dropwise while monitoring the pH continuously with a calibrated pH meter.

  • Targeting the pI: Stop the addition when the pH reaches 5.5 to 6.0.

  • Crystallization: Stir for 30–60 minutes at 0 °C. The α -methyl and 4-methoxyphenyl groups provide enough lipophilicity that the zwitterion will precipitate as a white/off-white solid.

  • Isolation: Filter via vacuum filtration, wash with a minimal amount of ice-cold DI water, and dry under high vacuum.

  • Self-Validation Checkpoint: Spot the final filtrate on a TLC plate and stain with Ninhydrin. If a strong purple spot remains, precipitation was incomplete. Extract the remaining filtrate with n-butanol to recover the rest of the mass.

Protocol B: Chemoselective N-Boc Protection Workup

This workflow exploits the differing pKa values of the starting material and the product to achieve a self-purifying extraction.

Boc_Workup A Crude Reaction Mixture (Aq. NaHCO3 / THF) B Concentrate in vacuo (Removes THF) A->B C Wash with Hexanes (Removes excess Boc2O) B->C D Aqueous Layer (Contains Product & Unreacted SM) C->D Phase Separation E Acidify to pH 2.5 at 0°C (1M KHSO4) D->E Careful CO2 evolution F Extract with EtOAc (Separates Product from SM) E->F G Organic Layer (Boc-Protected Product) F->G EtOAc Phase H Aqueous Layer (Unreacted Amino Acid Cation) F->H Aqueous Phase

Caption: Step-by-step phase separation and acidification workflow for N-Boc protection workup.

  • Solvent Removal: Following the reaction (typically in THF/H 2​ O with NaHCO 3​ ), remove the THF in vacuo at 30 °C. Caution: Do not heat excessively.

  • Organic Wash: Dilute the remaining aqueous layer with DI water and wash twice with Hexanes. Discard the hexanes layer.

  • Acidification: Cool the aqueous layer to 0 °C. Carefully acidify to pH 2.5–3.0 using 1M KHSO 4​ .

  • Extraction: Extract the turbid aqueous layer 3 times with EtOAc.

  • Washing & Drying: Combine the EtOAc layers, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint: Before discarding the final aqueous layer, spot both the EtOAc and aqueous phases on a silica TLC plate. Visualize under UV (254 nm). The EtOAc layer will contain the high-Rf Boc-protected product, while the aqueous layer will retain the baseline-stuck unreacted amino acid cation.

References
  • 1247891-19-5,1-amino-4-methoxy-2-methylbutan-2-ol-AccelaChem - AccelaChem.
  • 12.2: Amino Acids and Isoelectric Points - Chemistry LibreTexts.
  • Isoelectric Points of Amino Acids (and How To Calcul
  • Dual protection of amino functions involving Boc - RSC Publishing.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.

Reference Data & Comparative Studies

Validation

The Application Scientist's Guide to α-Quaternary Amino Acids: Reactivity Profile of 2-Amino-2-(4-methoxyphenyl)propanoic Acid Hydrochloride

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the synthetic bottlenecks associated with non-proteinogenic, highly constrained amino acids. The incorporation of α,α-di...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the synthetic bottlenecks associated with non-proteinogenic, highly constrained amino acids. The incorporation of α,α-disubstituted amino acids into peptide backbones is a powerful strategy to induce specific secondary structures (like 3₁₀-helices) and confer absolute resistance to proteolytic degradation.

This guide provides an objective, data-driven comparison of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride (also known as α-methyl-4-methoxyphenylglycine) against standard amino acids. By dissecting the causality behind its reactivity, we can engineer robust, self-validating experimental protocols to overcome its inherent synthetic challenges.

Mechanistic Reactivity Profile: Sterics, Electronics, and Causality

To understand the reactivity of 2-Amino-2-(4-methoxyphenyl)propanoic acid, we must analyze the two dominating forces at its α-carbon: the Thorpe-Ingold effect (steric hindrance) and electronic modulation .

Steric Hindrance vs. Nucleophilicity

Unlike standard L-Alanine, which features a single small methyl group, 2-Amino-2-(4-methoxyphenyl)propanoic acid possesses a quaternary α-carbon bearing both a methyl group and a bulky 4-methoxyphenyl ring. This geminal disubstitution severely restricts the rotational freedom of the phi (φ) and psi (ψ) dihedral angles[1]. While this conformational rigidity is highly desirable for therapeutic peptide design, it creates a massive steric shield around both the amine and the carboxylate. Consequently, the amine acts as a remarkably poor nucleophile, and the carboxylate is highly resistant to standard activation methods[2].

Electronic Effects and Racemization Resistance

Standard arylglycines, such as L-Phenylglycine, are notoriously prone to base-catalyzed racemization during peptide coupling. The electron-withdrawing nature of the phenyl ring increases the acidity of the benzylic α-proton, facilitating rapid enolization via an azlactone intermediate.

However, 2-Amino-2-(4-methoxyphenyl)propanoic acid completely lacks an α-proton . The quaternary nature of the α-carbon physically blocks the enolization pathway. Furthermore, the electron-donating 4-methoxy group enriches the aromatic ring, stabilizing the molecule against unwanted side reactions. This guarantees that, despite the harsh coupling conditions required to overcome its steric bulk, the building block will not racemize[3].

G A Standard Arylglycine (e.g., Phenylglycine) B Activation to Azlactone A->B C Base abstracts α-proton (Enolization) B->C D Racemized Product C->D E α-Quaternary Amino Acid (α-Me-4-MeO-Phg) F Activation to Azlactone E->F G NO α-proton available (Enolization Blocked) F->G H Enantiopure Product G->H

Caption: Mechanistic comparison of base-catalyzed racemization pathways.

Objective Performance Comparison

To contextualize the performance of 2-Amino-2-(4-methoxyphenyl)propanoic acid, we compare it against L-Alanine (unhindered baseline), L-Phenylglycine (sterically hindered, racemization-prone), and α-Aminoisobutyric acid (Aib; a standard dialkyl helix-inducer).

Amino Acid AnalogueSteric Hindrance (Thorpe-Ingold)Relative Coupling Rate (vs. Ala)Racemization Risk (Base-Catalyzed)Proteolytic Stability Contribution
L-Alanine (Ala) Low1.0x (Baseline)LowLow (Rapid degradation)
L-Phenylglycine (Phg) Moderate~0.6xVery High (Benzylic α-proton)Moderate
α-Aminoisobutyric Acid (Aib) High~0.1xZero (No α-proton)High
2-Amino-2-(4-methoxyphenyl)propanoic acid Extreme <0.05x Zero (No α-proton)Very High

Data synthesis derived from established reactivity profiles of α,α-dialkyl amino acids and aza-Friedel−Crafts alkylation studies[3],[1],[2].

Experimental Workflows: Overcoming Steric Hindrance

Standard coupling reagents (e.g., DIC/Oxyma or HBTU) form bulky active esters that fail to efficiently couple highly constrained quaternary amino acids, leading to truncated deletion sequences. To successfully couple 2-Amino-2-(4-methoxyphenyl)propanoic acid, we must shift the mechanistic paradigm.

The Causality of Reagent Selection: We utilize PyBroP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate) combined with Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS). PyBroP generates a highly electrophilic acyl phosphonium intermediate in situ. Unlike an OBt-ester, this halogen-based intermediate is significantly smaller and more reactive, allowing the sterically shielded amine to successfully attack the carbonyl carbon[2].

Self-Validating Protocol: MW-SPPS Coupling of α-Quaternary Amino Acids

This protocol is designed as a closed-loop, self-validating system to ensure absolute coupling efficiency before proceeding to the next synthetic step.

Step 1: Resin Swelling & Deprotection

  • Swell the Fmoc-protected peptidyl-resin in DMF for 20 minutes.

  • Treat with 20% Piperidine in DMF (2 × 5 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5 × 1 min).

Step 2: Pre-Activation (The PyBroP Advantage)

  • Dissolve 4.0 equivalents of Fmoc-2-Amino-2-(4-methoxyphenyl)propanoic acid and 4.0 equivalents of PyBroP in minimal DMF.

  • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA). Mechanistic Note: The excess base is critical to drive the formation of the reactive acyl intermediate.

Step 3: Microwave-Assisted Coupling

  • Transfer the activated mixture to the resin.

  • Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes . Mechanistic Note: Thermal energy is strictly required to overcome the massive activation energy barrier imposed by the geminal methyl and aryl groups[2].

Step 4: Primary Validation (Kaiser Test)

  • Perform a Kaiser test on a few resin beads.

  • Decision Gate: If the beads are blue (positive for free amines), the coupling is incomplete due to steric clash. The system must self-correct by repeating Steps 2 and 3 (Double Coupling). If the beads are yellow (negative), proceed to Step 5.

Step 5: Secondary Validation (Micro-Cleavage & LC-MS)

  • Cleave a micro-aliquot of the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour.

  • Analyze via LC-MS to confirm the exact mass addition of the α-quaternary residue and verify the absence of deletion sequences.

Workflow Step1 Resin Swelling & Deprotection (20% Piperidine/DMF) Step2 Pre-activation of α-Quaternary AA (PyBroP + DIEA) Step1->Step2 Step3 Microwave-Assisted Coupling (75°C, 15 mins) Step2->Step3 Step4 Kaiser Test Validation Step3->Step4 Step4->Step3 If Positive (Re-couple) Step5 Cleavage & LC-MS Analysis Step4->Step5 If Negative (Success)

Caption: Self-validating MW-SPPS workflow for sterically hindered amino acids.

References

  • Zhao, G., Samanta, S. S., Michieletto, J., & Roche, S. P. "Synthesis of Quaternary α-Amino Esters: A Remarkably Broad Substrate Scope in aza-Friedel−Crafts Alkylation." ChemRxiv. 3

  • Santagada, V., Fiorino, F., Perissutti, E., & Caliendo, G. "Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib." ResearchGate. 2

  • "Boc-aib-osu | 104055-39-2: The Helical Inducer & Steric Challenges." Benchchem.1

  • "SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS." Società Chimica Italiana.

Sources

Comparative

A Comparative Guide to the Biological Effects of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the biological effects of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride and its structurally related...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride and its structurally related analogs. The information presented herein is intended to support preclinical research and drug development by offering a side-by-side comparison of their potential anti-inflammatory and analgesic activities based on available experimental data.

Introduction to 2-Amino-2-arylpropanoic Acid Derivatives

Derivatives of 2-arylpropanoic acid are a well-established class of compounds with a wide range of biological activities. A notable member of this class is ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The therapeutic effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. Structural modifications to the aryl group, the amino group, and the propanoic acid backbone can significantly influence the potency, selectivity, and overall pharmacological profile of these molecules. This guide will explore the biological effects of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride and its analogs, focusing on their anti-inflammatory and analgesic properties.

Comparative Biological Activity

While direct comparative studies on 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride and its immediate analogs are limited in publicly available literature, we can infer potential structure-activity relationships by examining related compounds.

Anti-inflammatory and Analgesic Effects

Arylpropionic acid derivatives are known to possess anti-inflammatory, analgesic, and antipyretic properties. These effects are primarily mediated through the inhibition of prostaglandin synthesis by blocking the activity of COX enzymes.

One study investigated the anti-inflammatory and antinociceptive properties of S(-)-2-amino-2-methyl-3-phenylpropanoic acid , a structurally related analog. The study found that this compound exhibited anti-inflammatory activity, inhibiting xylene-induced ear edema in mice by approximately 31.1% at a dose of 10 mg/kg.[1] In the tail-flick test, a measure of analgesic activity, the same dose increased the tail cut-off latency by 36.78% within 60 minutes.[1] Notably, this compound demonstrated lower gastrointestinal toxicity compared to a well-known arylpropionic acid-derived NSAID.[1]

Another study focused on a pyrrole derivative of a chloro-substituted analog, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid . This compound, structurally more complex, showed potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[2] After 14 days of administration, all tested doses significantly inhibited paw edema at all time points.[2]

These findings suggest that the 2-amino-2-arylpropanoic acid scaffold is a promising backbone for developing compounds with anti-inflammatory and analgesic properties. The nature of the substituent on the phenyl ring (e.g., methoxy, chloro) and modifications to the amino and propanoic acid moieties can modulate these activities.

Cyclooxygenase (COX) Inhibition

Data Summary

Compound/AnalogBiological ActivityModelKey Findings
S(-)-2-amino-2-methyl-3-phenylpropanoic acidAnti-inflammatoryXylene-induced ear edema (mice)~31.1% inhibition at 10 mg/kg[1]
AnalgesicTail-flick test (rats)36.78% increase in latency at 10 mg/kg[1]
Gastrointestinal ToxicityLower than a reference NSAID[1]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidAnti-inflammatoryCarrageenan-induced paw edema (rats)Significant edema inhibition after 14 days[2]
Mofezolac ([3,4-di(4-methoxyphenyl)-5-isoxazolyl]acetic acid)COX InhibitionIn vitro (ovine enzymes)Potent COX-1 inhibitor, weaker COX-2 inhibitor[3]

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of test compounds.

Workflow:

G cluster_0 Pre-treatment cluster_1 Treatment & Induction cluster_2 Measurement & Analysis acclimatize Acclimatize Animals baseline Measure Baseline Paw Volume acclimatize->baseline grouping Group Animals (e.g., Vehicle, Test Compound, Positive Control) baseline->grouping administer Administer Vehicle/Compound/Control grouping->administer induce Induce Edema (Carrageenan Injection) administer->induce measure Measure Paw Volume at Time Intervals induce->measure calculate Calculate % Inhibition measure->calculate analyze Statistical Analysis calculate->analyze

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Steps:

  • Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline)

    • Group II: Test compound (e.g., 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride) at various doses.

    • Group III: Positive control (e.g., Indomethacin, 10 mg/kg).

  • Administration: Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of edema.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Workflow:

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) prepare_plate Prepare 96-well Plate prepare_reagents->prepare_plate add_enzyme Add Enzyme (COX-1 or COX-2) prepare_plate->add_enzyme add_inhibitor Add Test Compound/Control add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid pre_incubate->add_substrate incubate Incubate add_substrate->incubate measure_product Measure Product Formation (e.g., PGE2) incubate->measure_product calculate_ic50 Calculate IC50 Values measure_product->calculate_ic50

Caption: General Workflow for In Vitro COX Inhibition Assay.

Detailed Steps:

  • Reagents:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Test compounds and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

    • Detection reagents (e.g., ELISA kit for prostaglandin E2 - PGE2)

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add the test compound at various concentrations or the vehicle control.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specific duration (e.g., 2 minutes).

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Detection:

    • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Insights

Based on the limited available data, a preliminary structure-activity relationship can be proposed. The core 2-amino-2-arylpropanoic acid scaffold appears to be crucial for the observed anti-inflammatory and analgesic activities.

SAR cluster_Core Core Scaffold cluster_R1 Phenyl Ring Substituent (R1) cluster_R2 Amino Group Modification (R2) Core 2-Amino-2-arylpropanoic acid R1 Modulates Potency & Selectivity Core->R1 R2 Influences Pharmacokinetics & Potency Core->R2 Methoxy Methoxy (-OCH3) R1->Methoxy Chloro Chloro (-Cl) R1->Chloro Methyl Methyl (-CH3) R2->Methyl Pyrrole Pyrrole Ring R2->Pyrrole

Caption: Preliminary Structure-Activity Relationship Diagram.

  • Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are expected to significantly impact activity. Electron-donating groups like methoxy and electron-withdrawing groups like chloro can alter the electronic properties and steric bulk of the molecule, thereby influencing its interaction with target enzymes.

  • Modifications at the α-position: The presence of a methyl group at the α-carbon, as seen in S(-)-2-amino-2-methyl-3-phenylpropanoic acid, appears compatible with anti-inflammatory and analgesic activity.

  • Amino Group Derivatization: As demonstrated by the pyrrole derivative, modification of the amino group can lead to potent compounds. This position offers a site for introducing various heterocyclic or other functional groups to potentially enhance activity and selectivity.

Conclusion

This comparative guide provides an initial overview of the biological effects of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride and its analogs, with a focus on their potential as anti-inflammatory and analgesic agents. The available data on related structures suggest that this class of compounds holds promise for the development of new therapeutic agents. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds. The experimental protocols provided herein offer a framework for conducting such investigations.

References

  • Synthesis and analgesic, anti-inflammatory activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4 (3H)-ones. [Link]

  • Analgesic effects of nonsteroidal antiinflammatory drugs, acetaminophen, and morphine in a mouse model of bone cancer pain. [Link]

  • Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice. [Link]

  • Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. [Link]

  • In vivo and in vitro anti-inflammatory activity. [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]

  • Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. [Link]

  • Synthesis and In vivo anti-inflammatory activity of long-chain 2-amino-alcohols. [Link]

  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. [Link]

  • Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. [Link]

  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]

  • In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. [Link]

  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • Aspirin-aromatic amino acid conjugates as selective Cox-2 inhibitors. [Link]

  • Analgesic Peptides: From Natural Diversity to Rational Design. [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. [Link]

  • Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. [Link]

  • Antiproliferative and Anti-Inflammatory Effects of the Polyphenols Phloretin and Balsacone C in a Coculture of T Cells and Psoriatic Keratinocytes. [Link]

  • Anti-Angiogenic Efficacy of PSORI-CM02 and the Associated Mechanism in Psoriasis In Vitro and In Vivo. [Link]

  • Evaluation of Analgesic and Anti-Inflammatory Activities of 80% Methan. [Link]

  • Analgesic and anti-inflammatory effects of galangin: a potential pathway to inhibit transient receptor potential vanilloid 1 receptor activation. [Link]

Sources

Validation

A Researcher's Guide to the Characterization of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride: A Comparative Analysis

In the landscape of pharmaceutical research and drug development, the meticulous and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth, practical comparison of hypothetica...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the meticulous and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth, practical comparison of hypothetical experimental data for 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride against established literature values and theoretical predictions. As a crucial building block in medicinal chemistry, the unambiguous confirmation of this compound's structure and purity is a foundational step for any research endeavor.

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic reasoning behind the analytical techniques employed. We will delve into the core methods of structural elucidation and purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis. Each section will present a side-by-side comparison, followed by a detailed, field-tested experimental protocol.

The Compound in Focus: 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride

2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride is a substituted α-amino acid derivative. Its structural integrity and purity are critical for its intended downstream applications. The molecular structure, as confirmed by its molecular formula C₁₀H₁₄ClNO₃[1], features a chiral center, an aromatic ring with a methoxy substituent, a carboxylic acid, and an amine hydrochloride salt. These functional groups provide distinct spectroscopic handles that we will exploit for its characterization.

Comparative Analysis of Experimental and Literature Data

For the purpose of this guide, we will present a set of hypothetical experimental data, which is designed to be representative of a high-purity sample, and compare it with expected literature values derived from spectral databases and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] For 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride, both ¹H and ¹³C NMR are indispensable.

¹H NMR Data Comparison (500 MHz, D₂O)

Hypothetical Experimental δ (ppm) Literature/Predicted δ (ppm) Multiplicity Integration Assignment
7.45~7.4-7.5d2HAr-H (ortho to C-NH₃⁺)
7.05~7.0-7.1d2HAr-H (ortho to -OCH₃)
3.85~3.8-3.9s3H-OCH₃
1.85~1.8-1.9s3H-CH₃

¹³C NMR Data Comparison (125 MHz, D₂O)

Hypothetical Experimental δ (ppm) Literature/Predicted δ (ppm) Assignment
175.0~174-176C=O (Carboxylic Acid)
160.5~160-161Ar-C-OCH₃
130.0~129-131Ar-C (ortho to C-NH₃⁺)
128.5~128-129Ar-C-C(NH₃⁺)(CH₃)COOH
115.0~114-116Ar-C (ortho to -OCH₃)
65.0~64-66α-Carbon (C-NH₃⁺)
56.0~55-57-OCH₃
23.0~22-24-CH₃
Experimental Workflow: NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.[3] The comparison below highlights the expected vibrational frequencies for 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride.

FTIR Data Comparison (KBr Pellet)

Hypothetical Experimental ν (cm⁻¹) Literature/Predicted ν (cm⁻¹) Functional Group Assignment
2800-3200 (broad)2800-3200 (broad)O-H stretch (carboxylic acid), N-H stretch (ammonium)
17351730-1750C=O stretch (carboxylic acid)
1610, 1515~1610, ~1510C=C stretch (aromatic ring)
1250~1240-1260C-O stretch (aryl ether)
1180~1170-1190C-N stretch
Experimental Workflow: FTIR Analysis

Caption: Workflow for FTIR data acquisition and analysis.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for determining the molecular weight of polar molecules like amino acids.[4] We would expect to see the protonated molecule in the positive ion mode.

Mass Spectrometry Data Comparison (ESI-MS, Positive Ion Mode)

Hypothetical Experimental m/z Calculated m/z for [M+H]⁺ Assignment
196.1196.0968[C₁₀H₁₃NO₃ + H]⁺ (Free base)

Note: The molecular weight of the hydrochloride salt is 231.67 g/mol . In ESI-MS, we typically observe the mass of the free base.

Experimental Workflow: Mass Spectrometry Analysis

Caption: Workflow for ESI-MS data acquisition and analysis.

Melting Point Analysis

The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity.

Melting Point Data Comparison

Hypothetical Experimental M.P. (°C) Literature/Predicted M.P. (°C)
210-212 (decomposes)~210 (decomposes)

Detailed Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra at 25 °C. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a longer acquisition time will be necessary due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak. Integrate the signals in the ¹H NMR spectrum and assign the peaks in both the ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integration values.

FTIR Spectroscopy Protocol
  • Sample Preparation: Place a small amount (1-2 mg) of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride and approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride (approximately 10 µg/mL) in a suitable solvent such as a water/methanol mixture.

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

  • Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare its m/z value with the calculated exact mass of the free base.

Melting Point Determination Protocol
  • Sample Preparation: Place a small amount of the finely powdered, dry sample of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation: Carefully observe the sample and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Conclusion

The comprehensive characterization of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride through a combination of NMR, FTIR, MS, and melting point analysis provides a high degree of confidence in its structure and purity. The close correlation between the hypothetical experimental data and the expected literature values, as outlined in this guide, exemplifies a robust and reliable quality control process. By following the detailed protocols and understanding the rationale behind each analytical choice, researchers can ensure the integrity of their starting materials, a critical factor for the success of any scientific investigation.

References

  • JAMSTEC. Ion Pair Chromatography/Electrospray Ionization Mass Spectrometry (LC/ESI-MS) of Amino Acids. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ResearchGate. Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Shimadzu. Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2. [Link]

  • Japanese Pharmacopoeia. INFRARED REFERENCE SPECTRA. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts. [Link]

  • University of Toyama. Two dimensional NMR. [Link]

  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. [Link]

  • SpectraBase. 3-[(2,4-Dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid - Optional[13C NMR]. [Link]

  • NextSDS. (2R)-2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride — Chemical Substance Information. [Link]

  • NextSDS. (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride — Chemical Substance Information. [Link]

  • Royal Society of Chemistry. 2-Amino-2-methylpropionitrile (1) 1H NMR spectrum H3C CH3 NC NH3 +Cl-. [Link]

  • AERU. (R)-2-((2,6-dimethyl-phenyl)-(2-methoxy-acetyl)-amino)-propionic acid (Ref: NOA 409045). [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride as a Novel Organocatalyst

In the landscape of modern drug discovery and fine chemical synthesis, the pursuit of efficient, selective, and sustainable catalytic methods is a paramount objective. Asymmetric organocatalysis has emerged as a powerful...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and fine chemical synthesis, the pursuit of efficient, selective, and sustainable catalytic methods is a paramount objective. Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering unique advantages in the construction of chiral molecules.[1] This guide introduces 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride , a novel, sterically hindered amino acid derivative, as a potential candidate for asymmetric organocatalysis.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to benchmark the performance of this intriguing molecule. We will outline a strategic approach to evaluate its catalytic potential, comparing it against established organocatalysts in a well-defined benchmark reaction. This guide is structured not as a report of existing data, but as a forward-looking proposal and a practical workflow for its systematic evaluation.

The Catalyst Candidate: Structural Rationale and Potential

2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride possesses several structural features that suggest its potential as an organocatalyst:

  • Chiral Center: The α-carbon is a stereocenter, a fundamental requirement for inducing enantioselectivity.

  • Amino Acid Scaffold: Like proline and other amino acid-based catalysts, it contains both a secondary amine (after deprotonation of the hydrochloride salt) and a carboxylic acid, which can participate in multiple activation modes, such as enamine and iminium ion formation.

  • Steric Hindrance: The presence of a methyl group on the α-carbon introduces significant steric bulk. This feature can be hypothesized to influence the facial selectivity of reactions by creating a more defined chiral pocket around the active site, potentially leading to higher enantioselectivity compared to less substituted analogues like L-proline.

  • Aromatic Moiety: The 4-methoxyphenyl group can engage in π-π stacking or other non-covalent interactions with substrates, which may enhance substrate binding and transition state stabilization.

Given these attributes, we propose to evaluate its efficacy in the asymmetric Michael addition, a cornerstone carbon-carbon bond-forming reaction in organic synthesis.[2][3]

The Benchmark Reaction: Asymmetric Michael Addition

To provide a meaningful comparison, we will use the asymmetric Michael addition of cyclohexanone to β-nitrostyrene as our benchmark reaction. This transformation is widely used to evaluate the performance of new organocatalysts.[2]

Reaction Scheme:

The key performance indicators to be measured are:

  • Yield (%): The chemical yield of the desired Michael adduct.

  • Diastereoselectivity (d.r.): The ratio of syn to anti diastereomers.

  • Enantioselectivity (e.e. %): The enantiomeric excess of the major diastereomer.

Comparative Catalyst Set

The performance of 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride will be benchmarked against two classes of established catalysts to provide a comprehensive performance context:

  • The Foundational Catalyst (L-Proline): As a simple, inexpensive, and well-understood amino acid catalyst, L-proline provides a baseline for performance.[2]

  • The High-Performance Catalyst (O-tert-Butyldimethylsilyl-α,α-diphenylprolinol): A representative of the widely used diarylprolinol silyl ether catalysts, known for their high efficiency and enantioselectivity in a broad range of reactions.

Performance Comparison: Existing Data and Proposed Evaluation

The following table summarizes the known performance of the benchmark catalysts and outlines the data to be collected for our target compound.

CatalystMichael DonorMichael AcceptorSolventTime (h)Yield (%)d.r. (syn:anti)e.e. (%)Reference
L-ProlineCyclohexanoneβ-nitrostyreneDMSO969595:520[2]
O-TBDMS-α,α-diphenylprolinolPropanalβ-nitrostyreneCH₂Cl₂4896>95:578[2]
2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride Cyclohexanone β-nitrostyrene DMSO (proposed) TBD TBD TBD TBD This work

TBD: To Be Determined

Experimental Protocols

The following detailed protocols should be followed to ensure a consistent and reliable comparison.

General Procedure for the Asymmetric Michael Addition

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis prep1 To a vial, add the catalyst (0.02 mmol, 10 mol%). prep2 Add cyclohexanone (2.0 mmol) and the specified solvent (1.0 mL). prep1->prep2 prep3 Stir the mixture at room temperature for 10 minutes. prep2->prep3 prep4 Add β-nitrostyrene (0.2 mmol). prep3->prep4 react1 Stir the reaction mixture vigorously at the specified temperature. prep4->react1 react2 Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 24, 48, 72, 96 h). react1->react2 work1 Quench the reaction by adding 1 M HCl (2 mL). react2->work1 work2 Extract the mixture with ethyl acetate (3 x 10 mL). work1->work2 work3 Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄. work2->work3 work4 Concentrate the solution under reduced pressure. work3->work4 work5 Purify the crude product by flash column chromatography on silica gel. work4->work5 analysis1 Determine the yield of the purified product. work5->analysis1 analysis2 Determine the diastereomeric ratio by ¹H NMR spectroscopy. analysis1->analysis2 analysis3 Determine the enantiomeric excess by chiral HPLC analysis. analysis2->analysis3

Caption: Experimental workflow for the benchmark Michael addition.

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the respective catalyst (0.02 mmol, 10 mol%). For 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride, an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added to deprotonate the ammonium salt.

  • Add cyclohexanone (0.2 mL, 2.0 mmol) and the specified solvent (1.0 mL, e.g., DMSO).

  • Stir the resulting mixture at room temperature for approximately 10 minutes.

  • Add β-nitrostyrene (30 mg, 0.2 mmol) to the vial.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction's progress by taking small aliquots at regular time intervals (e.g., 24, 48, 72, and 96 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding 2 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.[2]

  • Determine the yield of the isolated product.

  • Analyze the purified product by ¹H NMR to determine the diastereomeric ratio.

  • Determine the enantiomeric excess of the major diastereomer by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Hypothesized Catalytic Cycle

We hypothesize that 2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride, after deprotonation, will follow a catalytic cycle analogous to that of proline, involving enamine formation.

G Catalyst Catalyst (R₂N-CHR'-COOH) Iminium Iminium Ion Catalyst->Iminium + Cyclohexanone - H₂O Enamine Chiral Enamine Iminium->Enamine - H⁺ Michael_Addition Michael Addition (Attack on Nitroalkene) Enamine->Michael_Addition + β-Nitrostyrene Iminium_Product Iminium Adduct Michael_Addition->Iminium_Product Hydrolysis Hydrolysis Iminium_Product->Hydrolysis + H₂O Hydrolysis->Catalyst + Product Product Chiral Product Cyclohexanone Cyclohexanone Nitrostyrene β-Nitrostyrene

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride
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2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride
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